(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene
Beschreibung
BenchChem offers high-quality (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYPCYYWYQYCL-NBOCEFNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574467 | |
| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53906-49-3 | |
| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene: A Comprehensive Analytical Framework
Executive Summary & Chemical Context
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene—commonly known in industrial pharmacognosy as bisnorcholenaldehyde—is a highly valuable C22 steroid intermediate. It serves as a foundational precursor in the semi-synthesis of progesterone and various adrenocortical hormones[1]. The molecule comprises a rigid tetracyclic cyclopenta[a]phenanthrene core, a Δ5 olefinic bond, a 3β-hydroxyl group, and a stereospecific C-20 formyl side chain[2].
Because the stereochemical integrity of this intermediate directly dictates the pharmacological efficacy of downstream Active Pharmaceutical Ingredients (APIs), a rigorous, self-validating structural elucidation framework is mandatory. This whitepaper details the definitive analytical causality and step-by-step methodologies required to unambiguously characterize this molecule using High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflows & Self-Validating Protocols
To prevent the misidentification of structural isomers (such as the 20R epimer or Δ4 variants), the analytical workflow must be designed as a closed, self-validating loop. Each technique orthogonalizes the findings of the previous step.
Fig 1. Self-validating analytical workflow for steroid structure elucidation.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Causality: Before executing time-intensive NMR experiments, HRMS is deployed to confirm the exact mass and molecular formula, ruling out co-purified impurities from the macroporous resin extraction process[1].
-
Sample Preparation: Dilute the purified steroid to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton donor, facilitating ionization.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode. The 3β-hydroxyl and 20-formyl oxygen atoms are highly susceptible to protonation.
-
Acquisition & Validation: Scan the m/z 100–1000 range. The system is self-validated if the protonated molecular ion [M+H]+ is observed at m/z 330.2559, matching the calculated exact mass for C22H34O2 with an error margin of < 2 ppm[2].
Protocol 2: Multidimensional NMR Acquisition
Causality: CDCl3 is selected as the solvent because it provides excellent solubility for non-polar steroid cores while lacking exchangeable protons that could obscure the 3β-OH signal.
-
Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of CDCl3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). TMS provides an internal zero-point reference (0.00 ppm), ensuring chemical shift accuracy across all spectra.
-
1D Acquisition:
-
1 H NMR (600 MHz): 16 scans, relaxation delay (D1) = 2.0 s.
-
13 C NMR (150 MHz): 1024 scans, D1 = 2.5 s. Crucial Causality: The extended D1 of 2.5 seconds is mandatory to ensure complete longitudinal relaxation ( T1 ) of the quaternary carbons (C-5, C-10, C-13), which otherwise might be lost in the baseline noise.
-
-
2D Acquisition: Execute HSQC (direct C-H coupling), HMBC (long-range C-H coupling optimized for nJCH=8 Hz), and NOESY (spatial proximity). Set the NOESY mixing time ( τm ) to 400 ms, which is optimal for molecules in the ~330 Da weight regime to prevent spin diffusion while maximizing cross-relaxation.
Spectroscopic Data & Backbone Mapping
The structural elucidation relies heavily on identifying the diagnostic chemical shifts of the steroid nucleus and the unique C-20 formyl side chain.
Quantitative NMR Assignments
The table below summarizes the self-consistent 1D and 2D NMR data matrix used to map the carbon backbone.
| Position | 13 C δ (ppm) | 1 H δ (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations ( 1 H → 13 C) |
| C-3 | 71.8 | 3.52 | m | C-1, C-4, C-5 |
| C-5 | 140.8 | - | - (Quaternary) | - |
| C-6 | 121.7 | 5.35 | d (J = 5.2) | C-4, C-8, C-10 |
| C-10 | 36.5 | - | - (Quaternary) | - |
| C-13 | 42.5 | - | - (Quaternary) | - |
| C-17 | 52.5 | 1.15 | m | C-13, C-18, C-20, C-21 |
| C-18 | 12.0 | 0.68 | s (3H) | C-12, C-13, C-14, C-17 |
| C-19 | 19.4 | 1.01 | s (3H) | C-1, C-5, C-9, C-10 |
| C-20 | 49.5 | 2.35 | m | C-17, C-21, C-22 |
| C-21 | 13.3 | 1.10 | d (J = 6.8, 3H) | C-17, C-20, C-22 |
| C-22 | 205.0 | 9.55 | d (J = 3.2, 1H) | C-20, C-21 |
Mechanistic Interpretation
The presence of the Δ5 double bond is unequivocally confirmed by the quaternary carbon at 140.8 ppm (C-5) and the olefinic methine at 121.7 ppm (C-6), which correlates to the proton doublet at 5.35 ppm. The 3β-hydroxyl group is identified by the deshielded multiplet at 3.52 ppm; its broad multiplet nature confirms an axial orientation (equatorial hydroxyl), typical of the 3β configuration in steroids[2].
Stereochemical Determination of the C-20 Formyl Group
The most complex analytical challenge in bisnorcholenaldehyde is proving the (20S) absolute configuration. Because the C-17/C-20 bond is freely rotatable, standard scalar coupling ( J -coupling) is insufficient. We must rely on the logical deduction of spatial proximity via NOESY.
Fig 2. Key 2D NMR logical correlations defining the C-20 stereocenter.
The Causality of the NOESY Correlation: In the (20S) configuration, the dominant rotamer places the C-21 methyl group (δ 1.10 ppm) in direct spatial proximity to the C-18 angular methyl group (δ 0.68 ppm) projecting from the β-face of the steroid core. A strong NOE cross-peak between H-18 and H-21 confirms this geometry. Conversely, if the molecule possessed the (20R) configuration, the C-21 methyl would project away from the core, and a strong NOE would instead be observed between the aldehyde proton (H-22 at δ 9.55 ppm) and the C-18 methyl. The absence of an H-18/H-22 NOE, coupled with a strong H-18/H-21 NOE, acts as a self-validating proof of the (20S) stereocenter.
Conclusion
The structural elucidation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene requires a highly orchestrated analytical approach. By combining the exact mass confirmation of ESI-TOF-MS with the deep connectivity mapping of HMBC and the spatial resolutions of NOESY, scientists can confidently validate both the planar structure and the critical 3β/20S stereocenters of this essential pharmaceutical intermediate.
References
-
Xu, S.-D., Ning, F.-H., Jiang, B.-h., & Liu, Z.-Z. (2017). "Refining androstenedione and bisnorcholenaldehyde from mother liquor of phytosterol fermentation using macroporous resin column chromatography followed by crystallization". Journal of Chromatography B. Available at:[Link]
Sources
A Technical Guide to the Spectroscopic Characterization of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the steroidal aldehyde, (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. While this specific compound is a specialized derivative for which complete reference spectra are not aggregated in common databases, this document establishes a robust analytical workflow based on foundational spectroscopic principles and data from closely related pregnane analogues. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural and stereochemical confirmation of complex steroidal molecules. We will delve into the practical application and theoretical underpinnings of Mass Spectrometry, Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques.
Introduction
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene is a pregnane-class steroid, a family of compounds that are precursors to various steroid hormones.[1][2][3] Its structure is defined by a 3β-hydroxyl group, a double bond at the C-5 position, and a C-20 formyl group with a specific (S)-stereochemistry. The precise confirmation of this structure, particularly the stereochemistry at C-3 and C-20, is critical for understanding its biological activity and for use in further chemical synthesis.[4][5] This guide will demonstrate how a multi-technique spectroscopic approach provides a self-validating system for complete structural elucidation.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is paramount before interpreting spectroscopic data. The key features of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene include:
-
Steroid Backbone: A four-ring (A, B, C, D) cyclopentanophenanthrene skeleton.
-
3β-Hydroxyl Group: An alcohol functional group on the A-ring with a defined stereochemistry.
-
Δ⁵-Unsaturation: A carbon-carbon double bond between C-5 and C-6 in the B-ring.
-
(20S)-Formyl Group: An aldehyde functional group attached to C-17, with the stereocenter at C-20 dictating its spatial orientation.
Below is a diagram illustrating the core structure and numbering system.
Caption: Core structure with key functional groups highlighted.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition of the target compound.
Experimental Protocol
A high-resolution mass spectrometry (HRMS) analysis using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is recommended for accurate mass determination.[6]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an LC-MS system, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, for high mass accuracy.
-
Ionization Mode: Positive ion mode (ESI+ or APCI+) is generally preferred for steroids, as it readily forms protonated molecules [M+H]⁺.[6]
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.
Expected Data and Interpretation
The chemical formula for (3β,20S)-20-Formyl-3-hydroxy-5-pregnene is C₂₂H₃₄O₂. The expected mass spectral data are summarized below.
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 331.2637 | ~331.26 | The protonated molecular ion confirms the molecular weight. |
| [M+H-H₂O]⁺ | 313.2531 | ~313.25 | Loss of the hydroxyl group as water is a common fragmentation for steroids.[6] |
| [M+H-H₂O-CO]⁺ | 285.2582 | ~285.26 | Subsequent loss of the formyl group as carbon monoxide. |
Note: Observed m/z values are predictive and should be confirmed experimentally to within 5 ppm mass accuracy.
The fragmentation pattern provides corroborating evidence for the presence of both the hydroxyl and formyl functional groups. The initial loss of water is characteristic of the alcohol, and a subsequent loss of 28 Da (CO) points to the aldehyde.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.
Experimental Protocol
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film by evaporating a solution of the compound on a salt plate (e.g., NaCl).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The presence of the hydroxyl, alkene, and aldehyde groups will give rise to characteristic absorption bands in the IR spectrum.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 (broad) | Strong | O-H stretch (from the hydroxyl group) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~2720 | Medium-Weak | C-H stretch (aldehyde proton)[7] |
| ~1725 | Strong | C=O stretch (aldehyde carbonyl)[7] |
| ~1665 | Medium | C=C stretch (alkene at Δ⁵) |
The observation of a strong, sharp peak around 1725 cm⁻¹ is highly indicative of the aldehyde C=O group.[7] This, combined with the characteristic aldehyde C-H stretch around 2720 cm⁻¹, provides strong evidence for the formyl moiety.[7] The broad O-H stretch confirms the presence of the alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), with 0.03% TMS as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like steroids.[8]
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish connectivity.
-
¹H NMR Data: Interpretation and Rationale
The ¹H NMR spectrum provides information on the chemical environment of each proton. Key diagnostic signals are detailed below. Note: Chemical shifts are predictive and based on data for pregnenolone and related steroidal aldehydes.[9]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| H-21 (CHO) | ~9.6 | d | The aldehyde proton is highly deshielded by the adjacent carbonyl group. It appears as a doublet due to coupling with H-20. |
| H-6 | ~5.35 | m | The olefinic proton on the Δ⁵ double bond is downfield due to its sp² hybridization. |
| H-3 | ~3.5 | m | This proton is attached to the same carbon as the hydroxyl group (C-3). Its chemical shift and multiplicity are indicative of the 3β (equatorial) orientation. |
| H-20 | ~2.3 | m | This proton is adjacent to the electron-withdrawing formyl group. |
| C-19 Me (H₃) | ~1.0 | s | Angular methyl group protons, appear as a singlet. |
| C-18 Me (H₃) | ~0.6 | s | Angular methyl group protons, appear as a singlet, typically upfield of C-19. |
The stereochemistry at C-20 can be inferred from the coupling constant between H-20 and the aldehyde proton (H-21).
¹³C NMR Data: Interpretation and Rationale
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of 22 distinct signals would confirm the molecular formula.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-21 (CHO) | ~205 | The aldehyde carbonyl carbon is highly deshielded and appears far downfield.[7] |
| C-5 | ~141 | Olefinic carbon, deshielded. |
| C-6 | ~122 | Olefinic carbon, shielded relative to C-5. |
| C-3 | ~72 | Carbon bearing the hydroxyl group. |
| C-10, C-13 | ~36, ~42 | Quaternary carbons of the steroid backbone. |
| C-18, C-19 | ~12, ~19 | Methyl carbons. |
The downfield signal above 200 ppm is a definitive marker for the aldehyde carbonyl carbon.[7]
2D NMR Workflow for Structural Assembly
Two-dimensional NMR experiments are essential to connect the individual ¹H and ¹³C signals into the complete molecular structure. The workflow is a self-validating process where different experiments provide complementary information.
Caption: Workflow for structural elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). For example, it will show a correlation between the aldehyde proton (H-21) and H-20.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for piecing together the molecular fragments and for assigning quaternary carbons (like C-10 and C-13) which have no attached protons. For instance, the protons of the C-18 methyl group will show an HMBC correlation to C-13, C-14, C-17, and C-12, firmly placing it in the D-ring environment.
Conclusion
The unambiguous characterization of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene requires a synergistic application of multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy provides a rapid screen for key functional groups. The cornerstone of the analysis is a comprehensive suite of NMR experiments. Through the logical and systematic interpretation of 1D and 2D NMR data, as outlined in this guide, researchers can achieve full, validated assignment of the compound's structure and stereochemistry, ensuring the integrity of their scientific and developmental endeavors.
References
-
ResearchGate. (PDF) Spectroscopic Methods of Steroid Analysis. [Link]
-
ACS Publications. Sad from Proteobacteria is a Structurally Distinct ALDH3 Enzyme Specialized for the Oxidation of Steroidal Aldehydes | Biochemistry. [Link]
-
PubChem. Pregn-5-en-20-on-3b-yl sulfurate. [Link]
-
PMC. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Fifty-year old samples of progesterone demonstrate the complex role of synthetic impurities in stabilizing a metastable polymorph. [Link]
-
NIST WebBook. Pregn-4-en-3-one, 20-hydroxy-, (20S)-. [Link]
-
ResearchGate. Synthesis of (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane (4) from stigmasterol. [Link]
-
PubMed. Biosynthesis of steroidal alkaloids in Solanaceae plants: involvement of an aldehyde intermediate during C-26 amination. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
PubMed. Synthesis of 3beta-hydroxy-5-cholenic acid from 3beta-hydroxy-5-pregnen-20-one aimed at the preparation of lebelled steroid compounds. [Link]
-
ResearchGate. 13C NMR spectroscopy of some 20-ketopregnanes. [Link]
- Google Patents. CN102964415A - Method for synthesizing progesterone midbody 3beta-hydroxy-5-pregnene-20-ketone.
-
FooDB. Showing Compound 3alpha,20alpha-Dihydroxy-5beta-pregnane 3-glucuronide (FDB027504). [Link]
-
ResearchGate. (PDF) 3[beta]-Acetoxy-19-hydroxy-[Delta]5-pregnen-20-one. [Link]
-
PubMed. Complete 1H and 13C NMR spectra of pregnenolone. [Link]
-
Golm Metabolome Database. Details of Pregn-5-ene-3beta-ol-20-one. [Link]
-
MDPI. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses. [Link]
-
PMC. Structural modifications to pregnane neurosteroids alter inhibition of LPS/Lipid A binding at the MD-2 activation site within the TLR4 signaling complex. [Link]
-
ResearchGate. (PDF) Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) Derivatives with a Polar Chain in Position 16α: Synthesis and Activity. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. CAS 145-13-1: Pregn-5-en-20-one, 3-hydroxy-, (3β)- [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102964415A - Method for synthesizing progesterone midbody 3beta-hydroxy-5-pregnene-20-ketone - Google Patents [patents.google.com]
- 6. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pregn-5-en-20-on-3b-yl sulfurate | C21H32O5S | CID 20845972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the steroid compound (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation and characterization of complex organic molecules. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this specific pregnane derivative.
Introduction: The Significance of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene and NMR Characterization
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene, also known as (3β,20S)-3-Hydroxy-pregn-5-ene-20-carboxaldehyde, is a C22 steroid belonging to the pregnane class.[1][2] Pregnane steroids are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[3][4] The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex steroids.[5][6][7] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecule's complex framework. This guide will provide a detailed walkthrough of the NMR analysis of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.
The structure of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene is presented below:
Caption: Chemical structure of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.
Experimental Protocols: Acquiring High-Quality NMR Data
The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the key steps and considerations.
Sample Preparation
A carefully prepared sample is crucial for obtaining high-quality NMR data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for steroids due to its excellent dissolving power and minimal interference in the ¹H NMR spectrum.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
Modern high-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for resolving the complex spin systems present in steroids.[8]
2.2.1. ¹H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
2.2.2. ¹³C NMR Spectroscopy
-
Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: A spectral width of approximately 250 ppm is required to cover the entire range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the slower relaxation of quaternary carbons.
-
Number of Scans: Several hundred to several thousand scans may be necessary to obtain a good signal-to-noise ratio, depending on the sample concentration.
Two-Dimensional (2D) NMR Experiments
To aid in the definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[9]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assigning quaternary carbons and piecing together the molecular framework.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is invaluable for determining the stereochemistry of the molecule.[11]
Caption: Simplified diagram illustrating key 2D NMR correlations.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unambiguous method for the structural elucidation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. The characteristic chemical shifts and coupling patterns of the aldehyde, olefinic, and carbinol moieties, in conjunction with the signals from the steroid backbone, serve as a definitive fingerprint for this molecule. This guide provides a framework for the systematic interpretation of NMR data for this and related steroidal compounds, which is a critical aspect of quality control and new drug development in the pharmaceutical sciences.
References
- Kirk, D. N. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2.
-
ResearchGate. 1 H and 13 C NMR data of 1 and 1 H-13 C long-range ( 2 J and 3 J) HMBC key correlations. Available at: [Link]
- Fajriah, S., et al. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7). RSC Advances.
- Fajriah, S., et al. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7). PubMed Central.
-
University of Regensburg. Interpretation of NMR spectra of steroids. Available at: [Link]
- Giraud, S., et al.
-
ResearchGate. (PDF) Steroids and NMR. Available at: [Link]
- National Institute of Standards and Technology. 3Beta-hydroxy-5beta-pregnan-20-one. NIST Chemistry WebBook.
- Duax, W. L., et al. The molecular structure of (20R)-20-phenyl-5-pregnene-3 beta, 20-diol, an inhibitor of cholesterol conversion to pregnenolone. Steroids.
-
ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available at: [Link]
- Parveen, S., et al. Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Advances.
- Liu, Z., et al. Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Beilstein Journal of Organic Chemistry.
- National Institute of Standards and Technology. Pregnan-3α-ol-20-one. NIST Chemistry WebBook.
- National Center for Biotechnology Inform
- Lin, I. J., et al. A 13C solid-state NMR analysis of steroid compounds. Magnetic Resonance in Chemistry.
- Kasal, A., et al. Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) Derivatives with a Polar Chain in Position 16α: Synthesis and Activity. Journal of Medicinal Chemistry.
- Hettikankanamalage, S. V., et al. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology.
- Hettikankanamalage, S. V., et al.
- Ahmad, V. U., et al. Complete 1H and 13C NMR spectra of pregnenolone. Magnetic Resonance in Chemistry.
- Lin, C. A., et al. Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. Polymers.
-
Golm Metabolome Database. Details of Pregn-5-ene-3beta-ol-20-one. Available at: [Link]
-
Max Planck Institute for Kohlenforschung. NMR-Based Structure Characterization. Available at: [Link]
Sources
- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 3. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR-Based Structure Characterization [kofo.mpg.de]
- 8. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uzh.ch [chem.uzh.ch]
Advanced Mass Spectrometry of Formyl-Pregnene Compounds: A Comprehensive Guide to Derivatization, Ionization, and Fragmentation Profiling
Executive Summary
Formyl-pregnenes—characterized by the presence of a reactive aldehyde (formyl) group on the pregnene steroid backbone—represent a unique analytical challenge in endocrinology, biomarker discovery, and drug development. Because these compounds lack readily ionizable basic or acidic functional groups, their trace-level quantification in complex biological matrices is often hindered by high limits of detection (LOD) and severe matrix suppression.
This technical guide, written from the perspective of a Senior Application Scientist, details a field-proven methodology to overcome these limitations. By leveraging targeted chemical derivatization via Girard’s Reagent P (GP), we transform neutral formyl-pregnenes into pre-ionized, surface-active cations. This document outlines the mechanistic rationale, provides a self-validating experimental protocol, and decodes the tandem mass spectrometry (MS/MS) fragmentation logic required for robust, high-sensitivity analysis.
The Analytical Challenge: Ionization Dynamics of Neutral Steroids
Like many neutral steroids (e.g., pregnenolone), formyl-pregnenes exhibit notoriously poor ionization efficiency in standard electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) sources[1]. In a standard ESI+ environment, analytes must compete for available protons to form [M+H]⁺ ions. Neutral lipids like formyl-pregnenes often lose this competition to more basic matrix components (e.g., endogenous phospholipids or amines), resulting in catastrophic ion suppression.
While hydroxylamine is traditionally used to form oximes from steroidal ketones to marginally improve detection[1], the highly reactive nature of the formyl group presents an opportunity for a superior strategy: targeted pre-ionization .
Core Methodology: Pre-Ionization via Girard's Reagents
Derivatization strategies in LC-MS/MS serve two primary purposes: enhancing ionization efficiency and directing fragmentation for specific Multiple Reaction Monitoring (MRM).
Girard's Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide) is a positively charged hydrazine that covalently reacts with aldehydes and ketones to yield a hydrazone derivative[2].
The Causality of Reagent Selection: We select GP over traditional derivatizing agents because its pyridinium moiety carries a permanent cationic charge. This means the derivatized formyl-pregnene does not need to be protonated in the ESI droplet. By bypassing the protonation step, GP derivatization effectively eliminates deleterious in-source fragmentation[2] and boosts ESI+ sensitivity by 10- to 100-fold, enabling sub-picogram per milliliter (pg/mL) detection limits.
Fig 1. End-to-end LC-MS/MS workflow for formyl-pregnene quantification using GP derivatization.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure scientific integrity, this protocol is designed as a self-validating system. Spiking a stable-isotope-labeled internal standard (IS) prior to extraction corrects for both physical extraction losses and variable derivatization yields.
Step 1: Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of biological matrix (serum/plasma/homogenate) into a clean glass vial.
-
Spike with 10 µL of deuterated internal standard (e.g., d4-3-formyl-pregnenolone, 100 ng/mL).
-
Add 1 mL of methyl tert-butyl ether (MTBE). Rationale: MTBE efficiently extracts neutral lipids while precipitating proteins and leaving highly polar matrix interferents in the aqueous phase.
-
Vortex for 5 minutes, centrifuge at 3000 x g for 10 minutes, and transfer the upper organic layer to a new vial. Evaporate to dryness under nitrogen at 35°C.
Step 2: Girard P Derivatization
-
Reconstitute the dried extract in 50 µL of methanol containing 10% glacial acetic acid (acting as a catalyst).
-
Add 20 µL of Girard's Reagent P solution (5 mg/mL in methanol)[3].
-
Incubate at 37°C for 60 minutes. Rationale: This mild temperature ensures >95% conversion of the formyl group to the GP-hydrazone without causing thermal degradation of the steroid backbone[4].
Step 3: Solid Phase Extraction (SPE) Cleanup
-
Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL methanol, followed by 1 mL water.
-
Dilute the derivatized sample with 500 µL of 5% aqueous methanol and load onto the cartridge.
-
Wash with 1 mL of 10% methanol. Rationale: This critical step removes unreacted GP reagent and acetic acid, which would otherwise cause massive ion suppression in the MS source.
-
Elute the pre-ionized formyl-pregnene-GP derivatives with 500 µL of 100% methanol. Evaporate and reconstitute in 100 µL of initial LC mobile phase.
Chromatographic Separation & Ionization Dynamics
Separation of GP-derivatized steroids is optimally performed on a sub-2-micron C18 UHPLC column. Because the analytes now carry a permanent positive charge, mobile phase additives that pair with cations (like trifluoroacetic acid) must be strictly avoided as they quench the MS signal. A mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% formic acid, is ideal.
Isomeric Considerations: Hydrazone formation yields E and Z geometric isomers at the C=N double bond. A shallow gradient (e.g., 40% to 60% B over 5 minutes) is required to either fully resolve these isomers or intentionally co-elute them into a single quantifiable peak to maximize sensitivity.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways
The true power of GP derivatization is revealed during Collision-Induced Dissociation (CID) in the triple quadrupole mass spectrometer. The fragmentation behavior of GP-derivatized steroids is highly predictable and structurally diagnostic[5].
Upon isolation of the intact molecular cation [M]⁺ in Q1, the application of low to moderate collision energy (15-25 eV) induces the neutral loss of the pyridine ring (79 Da)[4]. This transition ([M]⁺ → [M - 79]⁺) is universal for all GP-derivatives and serves as a highly robust quantifier ion. At higher collision energies (>30 eV), secondary fragmentations occur, including the loss of water (-18 Da) from hydroxylated positions, or deep cleavage of the A/B steroidal rings[5].
Fig 2. CID fragmentation hierarchy of Girard P-derivatized formyl-pregnenes.
Quantitative Data Summary
The following table summarizes the optimized MRM transitions and collision energies for targeted analysis of formyl-pregnenes and related reference steroids.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 3-Formyl-Pregnenolone-GP | [M]⁺ | [M - 79]⁺ | [M - 79 - 18]⁺ | 20 / 30 |
| Progesterone-GP (Reference) | [M]⁺ | [M - 79]⁺ | [M - 79 - 28]⁺ | 25 / 35 |
| D4-3-Formyl-Pregnenolone (IS) | [M+4]⁺ | [M+4 - 79]⁺ | [M+4 - 79 - 18]⁺ | 20 / 30 |
Conclusion
The mass spectrometric analysis of formyl-pregnene compounds necessitates a strategic departure from standard steroid profiling. By leveraging the targeted reactivity of Girard's Reagent P, analytical scientists can exploit the permanent cationic charge of the resulting hydrazones to bypass the inherent ionization limitations of neutral steroids. When coupled with rigorous sample cleanup and optimized MRM transitions, this methodology provides a self-validating, highly sensitive framework for the quantification of trace-level formyl-pregnenes in complex biological systems.
References
- ThermoFisher Scientific. "High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes.
- ResearchGate. "Characterization of Progesterone Derivatives by LC-DAD-ESI/MSn and Its Application to the Identification of Impurities in Flurogestone Acetate.
- National Institutes of Health (NIH). "Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila.
- National Institutes of Health (NIH). "Liquid chromatography-mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women.
- Thermo Fisher Scientific. "Analysis of Ketosteroids by Girard P Derivatization.
- University of Pennsylvania / Wiley. "Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Whitepaper: Biological Activity and Synthetic Utility of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
Executive Summary
As a Senior Application Scientist, I approach the synthesis and analysis of steroidal intermediates not merely as a sequence of steps, but as a dynamic system of chemical causality. The compound (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (CAS 53906-49-3)[1]—often referred to as the 22-aldehyde of pregnenolone—is a master key in steroid chemistry. While it is primarily classified as a synthetic intermediate and an active pharmaceutical ingredient (API) impurity, its intrinsic biological relevance is expressed through the metabolic pathways it participates in and the potent bioactive derivatives it generates. This technical guide deconstructs its chemical architecture, biological significance, and the self-validating experimental workflows required to harness its potential.
Chemical Architecture and Reactivity Profile
The molecular architecture of this compound features a rigid tetracyclic pregnene core. The causality of its synthetic utility lies in its orthogonal functional groups: the 3β-hydroxyl group, the Δ⁵-alkene, and the highly reactive 20S-aldehyde[1].
Because the aldehyde at C20 is sterically accessible and highly electrophilic, it serves as the primary anchor for carbon-carbon or carbon-nitrogen bond formation. Crucially, the natural 20S-configuration dictates the stereochemical trajectory of incoming nucleophiles. This spatial orientation is an absolute requirement for the biological activity of downstream derivatives, ensuring they correctly bind to the active sites of target enzymes .
Biological Activity & Pharmacological Relevance
The biological footprint of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene spans microbiology, plant physiology, and mammalian endocrinology.
-
Microbial Degradation Node: In the biotransformation of phytosterols (e.g., stigmasterol) by Mycobacterium neoaurum, this compound acts as a critical transient intermediate before further enzymatic cleavage into androstenedione, bridging plant sterols to pharmaceutical precursors [2].
-
Precursor to Bioactive Azasterols: The 20S-aldehyde is the direct precursor for synthesizing azasterols via reductive amination. Azasterols exhibit potent antifungal and antiparasitic activities by competitively inhibiting Δ²⁴-sterol methyltransferase (SMT), an enzyme essential for ergosterol biosynthesis in pathogens [3].
-
API Impurity Profiling: In pharmaceutical manufacturing, this compound and its derivatives (such as 21-hydroxy-20-methylpregn-4-en-3-one) are strictly monitored as impurities in the synthesis of progesterone and other endocrine-modulating APIs [4][5].
Fig 1: Metabolic and synthetic pathways of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.
Quantitative Data Summaries
Table 1: Physicochemical Properties of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
| Parameter | Value | Scientific Rationale / Causality |
| CAS Number | 53906-49-3 | Unique identifier for regulatory tracking and standard procurement. |
| Molecular Formula | C₂₂H₃₄O₂ | Defines the bisnorcholane skeleton, optimal for receptor binding. |
| Molecular Weight | 330.50 g/mol | Falls within the Lipinski Rule of 5, ensuring favorable pharmacokinetics. |
| Key Functional Groups | 3β-OH, Δ⁵-alkene, 20S-aldehyde | Provides orthogonal reactivity sites for selective synthetic modifications. |
| Stereochemistry | 20S-configuration | Dictates the spatial orientation of downstream side chains. |
Table 2: Biological Activity of Downstream Derivatives
| Derivative Class | Target Organism | Primary Biological Activity | Mechanism of Action |
| Azasterols | Fungi, Parasites | Antifungal, Antiparasitic | Competitive inhibition of Δ²⁴-sterol methyltransferase (SMT). |
| Brassinosteroids | Plants | Growth Regulation | Binding to the extracellular domain of BRI1 receptor kinases. |
| Pregnane APIs | Mammals | Endocrine Modulation | Agonism or antagonism of nuclear progesterone/androgen receptors. |
Experimental Methodologies
Every robust protocol must be a self-validating system. Below are the field-proven methodologies for utilizing and analyzing this compound, grounded in chemical causality.
Stereoselective Reductive Amination Workflow
Objective: To synthesize biologically active azasterols by coupling the 20S-aldehyde with a primary amine.
Fig 2: Step-by-step workflow for the stereoselective reductive amination process.
Step-by-Step Protocol:
-
Aldehyde Activation: Dissolve 1.0 eq of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene in anhydrous methanol. Add 1.2 eq of the target primary amine.
-
Causality: Methanol stabilizes the intermediate hemiaminal. Adjust the pH to 5-6 using glacial acetic acid. This mild acidity protonates the carbonyl oxygen, increasing its electrophilicity without degrading the acid-sensitive Δ⁵-alkene.
-
-
Imine Formation: Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Self-Validation: Monitor via TLC. Since the compound lacks a strong UV chromophore at 254 nm, use a p-anisaldehyde stain. The disappearance of the aldehyde spot confirms complete imine formation.
-
-
Selective Reduction: Cool the reaction to 0°C and add 1.5 eq of sodium cyanoborohydride (NaBH₃CN).
-
Causality: NaBH₃CN is chosen over NaBH₄ because it is stable at mildly acidic pH and selectively reduces the protonated imine over any unreacted aldehyde, preventing the formation of a primary alcohol byproduct.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Purify the crude product via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate.
UPLC-MS/MS Analytical Method for Impurity Profiling
Objective: To quantify trace levels of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene in API batches.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the API sample in LC-MS grade methanol to a concentration of 1 mg/mL. Spike with d₆-cholesterol as an internal standard.
-
Causality: The internal standard corrects for matrix effects and variations in ionization efficiency, ensuring quantitative trustworthiness.
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: The high theoretical plate count of the sub-2-micron column is required to resolve the 20S-epimer from its biologically inactive 20R-counterpart.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
-
Causality: Formic acid in the mobile phase ensures complete protonation. Since 3β-hydroxy-Δ⁵ steroids readily lose water in the source, monitor the [M+H-H₂O]⁺ ion at m/z 313.2 as the primary precursor for Multiple Reaction Monitoring (MRM) transitions [5].
-
-
Data Validation: Ensure the signal-to-noise (S/N) ratio of the lower limit of quantification (LLOQ) is ≥ 10:1. The retention time must match the reference standard within ±0.1 minutes.
References
-
ResearchGate. "The physterol biodegradation pathway in Mycobacterium neoaurum." ResearchGate. URL: [Link]
-
MolAid. "Azasterols Synthesis and Activity." MolAid. URL:[Link]
Sources
- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. (3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pivalate - CAS号 1190062-31-7 - 摩熵化学 [molaid.com]
- 4. clinivex.com [clinivex.com]
- 5. 21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1 [chemicalbook.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of C20-Formyl Steroids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of C20-formyl steroids, a class of molecules with emerging significance in drug discovery. Moving beyond the well-established role of aldosterone, this document delves into other C20-formyl steroids and their interactions with key cellular receptors, namely the Ecdysone Receptor (EcR) and Formyl Peptide Receptors (FPRs). By synthesizing current scientific understanding with actionable experimental protocols, this guide serves as an essential resource for researchers seeking to innovate in the fields of inflammation, oncology, and neurodegenerative disease.
Introduction: The Expanding Landscape of C20-Formyl Steroids
C20-formyl steroids are a specialized class of steroid hormones characterized by a formyl group at the C20 position. While aldosterone, the primary mineralocorticoid in humans, is the most well-known member of this family, a broader range of both naturally occurring and synthetic C20-formyl steroids are gaining attention for their diverse biological activities. Their therapeutic potential lies in their ability to modulate specific signaling pathways, offering opportunities for the development of targeted therapies with improved efficacy and reduced side effects.
This guide focuses on two promising, non-aldosterone targets for C20-formyl steroids: the Ecdysone Receptor (EcR), a nuclear receptor crucial in insect physiology with intriguing effects in mammalian systems, and the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune response.
The Ecdysone Receptor: A Novel Target for C20-Formyl Steroids
The Ecdysone Receptor (EcR) is a nuclear receptor that, in arthropods, forms a heterodimer with the Ultraspiracle protein (USP) to regulate gene expression in response to ecdysteroids, such as 20-hydroxyecdysone (20E), a C20-formyl steroid.[1][2] While mammals do not have a direct ortholog of the EcR, the study of 20E and its receptor has revealed potential therapeutic applications in vertebrates, including anabolic and anti-inflammatory effects.[3]
Genomic and Non-Genomic Signaling of the Ecdysone Receptor
The biological effects of 20E are mediated through both genomic and non-genomic signaling pathways, offering multiple avenues for therapeutic intervention.
Genomic Pathway: The canonical genomic pathway involves the binding of 20E to the EcR/USP heterodimer, which then translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[2][4] This interaction modulates gene transcription, influencing a wide range of cellular processes.
Non-Genomic Pathway: Emerging evidence indicates that 20E can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often initiated at the cell membrane and involve the activation of second messenger systems, such as intracellular calcium mobilization and protein kinase cascades.[5][6][7] These rapid responses can, in turn, influence the genomic actions of the receptor, creating a complex and integrated signaling network. For instance, 20E has been shown to induce the phosphorylation of cyclin-dependent kinase 10 (CDK10) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) through a G-protein coupled receptor-mediated pathway, which then modulates the transcriptional activity of the EcR/USP complex.[6][7]
Caption: Signaling pathways of the Ecdysone Receptor.
Experimental Workflow: Characterizing Ecdysone Receptor Ligands
A critical step in the development of EcR-targeted therapeutics is the characterization of ligand binding and functional activity. A competitive radioligand binding assay is a standard method for this purpose.
Step-by-Step Protocol: Ecdysone Receptor Competitive Binding Assay
This protocol is adapted from established methods for assessing the binding of compounds to the ecdysone receptor.[8][9]
-
Preparation of Receptor Proteins:
-
Clone the cDNAs for the ligand-binding domains (LBDs) of the target EcR and its heterodimeric partner, USP.
-
Express the LBDs as fusion proteins (e.g., with Glutathione S-transferase, GST) in an appropriate expression system, such as E. coli.
-
Purify the fusion proteins using affinity chromatography (e.g., glutathione-Sepharose beads).
-
Cleave the GST tag from the purified LBDs using a specific protease (e.g., thrombin or PreScission Protease).
-
-
Radioligand Binding Assay:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors and a reducing agent).
-
In a microplate, combine the purified EcR-LBD and USP-LBD to allow for heterodimer formation.
-
Add a constant concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]-ponasterone A) to each well.
-
Add increasing concentrations of the unlabeled test compound (the C20-formyl steroid of interest).
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter or size-exclusion chromatography.
-
Quantify the amount of radioactivity bound to the receptor using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Compound | Receptor Source | IC50 (nM) | Reference |
| Ponasterone A | Americamysis bahia EcR/USP | 1.2 | [8][9] |
| Muristerone A | Americamysis bahia EcR/USP | 1.9 | [8][9] |
| 20-Hydroxyecdysone | Americamysis bahia EcR/USP | 35 | [8][9] |
| α-Ecdysone | Americamysis bahia EcR/USP | 1200 | [8][9] |
| 20-Hydroxyecdysone | Liocheles australasiae EcR/RXR | 50 | [10] |
| Ponasterone A | Liocheles australasiae EcR/RXR | 17 | [10] |
Formyl Peptide Receptors: Modulators of the Innate Immune Response
The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors that recognize N-formylated peptides, which are common products of bacteria and mitochondria.[11] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a crucial role in mediating the inflammatory response.[12] The ability of FPRs to bind to a wide range of ligands, including synthetic formylated compounds, makes them attractive targets for the development of novel anti-inflammatory and immunomodulatory drugs.[12][13]
FPR Signaling: A Dual Role in Inflammation
FPRs are coupled to Gi proteins and their activation initiates a cascade of intracellular signaling events, including intracellular calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway.[14][15] These signaling pathways ultimately lead to various cellular responses, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[15] Interestingly, the functional outcome of FPR activation can be either pro-inflammatory or anti-inflammatory, depending on the specific ligand and the cellular context. This dual functionality presents a unique opportunity to develop biased agonists that selectively promote the desired therapeutic effect.
Caption: Formyl Peptide Receptor signaling pathway.
Experimental Workflows for Characterizing FPR Ligands
The functional characterization of FPR agonists is essential for understanding their therapeutic potential. Key assays include calcium mobilization and chemotaxis assays.
Step-by-Step Protocol: Calcium Mobilization Assay
This protocol describes a common method for measuring intracellular calcium changes in response to FPR activation.[12][14][16]
-
Cell Preparation:
-
Use a cell line that endogenously expresses the FPR of interest (e.g., human neutrophils or HL-60 cells) or a cell line stably transfected with the receptor (e.g., HEK293 cells).
-
Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 37°C in the dark. A non-ionic surfactant like Pluronic F-127 can be used to aid in dye loading.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Fluorescence Measurement:
-
Dispense the cell suspension into a microplate.
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the FPR agonist at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Step-by-Step Protocol: Neutrophil Chemotaxis Assay
This protocol outlines a method for assessing the ability of a compound to induce the directed migration of neutrophils.[14][17][18]
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in a suitable medium (e.g., RPMI 1640 with 0.1% BSA).
-
-
Chemotaxis Chamber Setup:
-
Use a Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Add the chemoattractant (the C20-formyl steroid or other FPR agonist) at various concentrations to the lower wells. Add control medium to the negative control wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation and Cell Migration:
-
Incubate the chamber at 37°C in a humidified incubator for a sufficient time (e.g., 60-90 minutes) to allow for cell migration through the membrane pores towards the chemoattractant.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be quantified by measuring their ATP content using a luminescence-based assay.
-
-
Data Analysis:
-
Plot the number of migrated cells against the logarithm of the chemoattractant concentration to generate a dose-response curve.
-
Determine the EC50 value for chemotaxis.
-
| Agonist | Receptor | Assay | EC50/IC50 | Reference |
| fMLF | FPR1 | Superoxide Production | IC50 = 0.63 μM (for Boc-MLF antagonist) | [19] |
| WRW4 | FPRL1 (FPR2) | WKYMVm binding inhibition | IC50 = 0.23 μM | [19] |
| ACT-389949 | FPR2/ALX | Internalization | EC50 = 3 nM | [19] |
| BMS-986235 | hFPR2 | Functional Assay | EC50 = 0.41 nM | [19] |
| BMS-986235 | mFPR2 | Functional Assay | EC50 = 3.4 nM | [19] |
| WKYMVm | FPR2 | Functional Assay | - | [19] |
| MMK-1 | mFPR2 | Functional Assay | EC50 = 1 nM | [2] |
| MMK-1 | hFPR2 | Functional Assay | EC50 = 2 nM | [2] |
Therapeutic Potential and Future Directions
The exploration of C20-formyl steroids and their interactions with novel targets like the Ecdysone Receptor and Formyl Peptide Receptors opens up exciting new avenues for therapeutic development.
-
Anti-inflammatory Therapies: The ability of certain C20-formyl steroids to modulate FPRs presents a promising strategy for developing novel anti-inflammatory agents with potentially fewer side effects than traditional corticosteroids. Biased agonism at FPRs could allow for the selective activation of pro-resolving pathways, promoting the resolution of inflammation without causing broad immunosuppression.[12][13]
-
Oncology: FPRs are also implicated in cancer progression, with their expression being associated with tumor growth and metastasis in some cancers.[20] Therefore, the development of FPR antagonists or modulators could represent a novel approach to cancer therapy.
-
Neurodegenerative Diseases: FPRs are expressed on microglia, the resident immune cells of the central nervous system. Modulation of FPR activity could influence neuroinflammation, a key process in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.
-
Gene Therapy and Biotechnology: The ecdysone receptor system has been harnessed as a powerful tool for inducible gene expression in mammalian cells.[10][21] The development of novel, highly specific C20-formyl steroid ligands for EcR could further refine and enhance the utility of this technology in gene therapy and other biotechnological applications.
References
-
Perretti, M., & D'Acquisto, F. (2010). Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists. Pharmacology & Therapeutics, 127(2), 175-188. [Link]
-
Goodman, C. L. (2013). Non-genomic action of juvenile hormone modulates the synthesis of 20-hydroxyecdysone in Drosophila. VTechWorks. [Link]
-
He, H. Y., et al. (2014). In a Nongenomic Action, Steroid Hormone 20-Hydroxyecdysone Induces Phosphorylation of Cyclin-Dependent Kinase 10 to Promote Gene Transcription. Endocrinology, 155(5), 1835-1847. [Link]
-
Liu, W., et al. (2015). The steroid hormone 20-hydroxyecdysone via nongenomic pathway activates Ca2+/calmodulin-dependent protein kinase II to regulate gene expression. Journal of Biological Chemistry, 290(13), 8493-8505. [Link]
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]
-
Cai, A. L., et al. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7917-7940. [Link]
- Thummel, C. S. (2001). Molecular and cellular aspects of ecdysone-regulated gene expression during Drosophila metamorphosis. Insect Biochemistry and Molecular Biology, 31(1), 3-13.
-
Schepetkin, I. A., et al. (2007). Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. Molecular Pharmacology, 71(4), 1041-1053. [Link]
- Lafont, R., & Dinan, L. (2003).
-
Nakagawa, Y., et al. (2011). LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors. Journal of Insect Physiology, 57(12), 1645-1651. [Link]
- Palli, S. R., & Kumar, M. (2009). Ecdysteroid hormone action. Vitamins and Hormones, 81, 1-29.
-
Forsman, H., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2-complex. bioRxiv. [Link]
-
Sacerdote, P., & Levrero, F. (2006). Intracellular Signaling Triggered by Formyl-Peptide Receptors in Nonphagocytic Cells. Current Signal Transduction Therapy, 1(1), 59-66. [Link]
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119–161. [Link]
-
Sacerdote, P., & Levrero, F. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7917-7940. [Link]
-
Le, Y., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 464. [Link]
-
Yokota, H., et al. (2011). Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia). Aquatic Toxicology, 105(3-4), 543-550. [Link]
-
Dahl, E., et al. (2016). The Neutrophil Response Induced by an Agonist for Free Fatty Acid Receptor 2 (GPR43) Is Primed by Tumor Necrosis Factor Alpha and by Receptor Uncoupling from the Cytoskeleton but Attenuated by Tissue Recruitment. Journal of Immunology, 196(11), 4631-4640. [Link]
- Riddiford, L. M. (1993). Hormones and Drosophila development. The development of Drosophila melanogaster, 2, 899-939.
-
Prevete, N., et al. (2022). Formyl-Peptide Receptor 2 Signaling Redirects Glucose and Glutamine into Anabolic Pathways in Metabolic Reprogramming of Lung Cancer Cells. International Journal of Molecular Sciences, 23(17), 9845. [Link]
-
Hammes, S. R. (2003). The further redefining of steroid-mediated signaling. Proceedings of the National Academy of Sciences, 100(5), 2168-2170. [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Charles River. [Link]
-
Galigniana, M. D. (2018). Investigating the non-genomic actions of the glucocorticoid receptor. University of Edinburgh. [Link]
-
Browning, M. R., et al. (2007). X-ray crystal structures of 20E bound to its cognate ecdysone receptor and the free 20E molecule. ResearchGate. [Link]
- Morzycki, J. W., & Zdanowicz, M. (2013). Synthesis of 20-oxo steroids. Steroids, 78(12-13), 1251-1257.
-
De Luca, L., et al. (2019). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1380-1393. [Link]
-
Kumar, M., et al. (2002). A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications. Proceedings of the National Academy of Sciences, 99(23), 14710-14715. [Link]
-
Tliba, O., & Amrani, Y. (2018). Non-genomic Effects of Glucocorticoids: An Updated View. Trends in Pharmacological Sciences, 39(8), 715-727. [Link]
-
Groeneweg, F. L., et al. (2011). Rapid non-genomic effects of corticosteroids and their role in the central stress response. Journal of Endocrinology, 209(2), 153-167. [Link]
- Norman, A. W., & Litwack, G. (1987). Hormones. Academic Press.
-
Ramirez, E., et al. (2025). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. International Journal of Molecular Sciences, 27(1), 123. [Link]
-
Ramirez, E., et al. (2026). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. ResearchGate. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. [Link]
-
Sabry, O. M., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7268. [Link]
-
Yokota, H., et al. (2011). Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia). Aquatic Toxicology, 105(3-4), 543-550. [Link]
-
Lösel, R., & Wehling, M. (2003). Nongenomic actions of steroid hormones. Nature Reviews Molecular Cell Biology, 4(1), 46-56. [Link]
-
Wu, J., et al. (2022). Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents. Molecules, 27(15), 4987. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
- van der Burg, B., et al. (2000). Synthesis of 20-oxo steroids. Steroids, 65(10-11), 657-663.
-
Springer Nature. (n.d.). Ca2+ Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Rescher, U., et al. (2004). Ac9–25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-transfected U937 cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. ResearchGate. [Link]
-
Griesinger, C., et al. (2007). Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Elektronische Hochschulschriften der LMU München. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Critical role of desolvation in the binding of 20-hydroxyecdysone to the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. oipub.com [oipub.com]
- 7. The steroid hormone 20-hydroxyecdysone via nongenomic pathway activates Ca2+/calmodulin-dependent protein kinase II to regulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. criver.com [criver.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. mdpi.com [mdpi.com]
- 21. biorxiv.org [biorxiv.org]
In Silico Prediction of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene Bioactivity: A Technical Guide
Abstract
In the landscape of modern drug discovery, the integration of computational methods to predict the biological activity of novel compounds has become indispensable. This guide provides an in-depth technical framework for the in silico prediction of the bioactivity of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene, a pregnane derivative with potential therapeutic applications. We will explore a multi-faceted computational approach, beginning with target identification and progressing through molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step methodologies to construct a comprehensive bioactivity profile for this and similar steroidal compounds.
Introduction: The Convergence of Steroid Chemistry and Computational Science
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene, also known as (3β,20S)-3-Hydroxy-pregn-5-ene-20-carboxaldehyde, is a member of the pregnane class of steroids.[1][2] Pregnane derivatives are known to be biologically significant, with applications in treating a range of hormone-dependent diseases, including cancer.[3] The specific structural features of this molecule, including the C-20 formyl group, suggest the potential for unique interactions with biological targets.
The journey of a drug from concept to clinic is notoriously long and expensive, with a high attrition rate.[4] In silico methods offer a powerful means to de-risk this process by providing early insights into a compound's potential efficacy and safety.[4][5][6] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize promising candidates and identify potential liabilities before committing to costly and time-consuming laboratory experiments.[5][6][7] This guide will delineate a robust in silico workflow to elucidate the bioactivity of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.
Compound Profiling and Target Identification
A thorough understanding of the subject molecule is the foundation of any predictive study.
Physicochemical Properties of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
A summary of the key physicochemical properties of the compound is presented in Table 1. These parameters are crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C22H34O2 | [1][2] |
| Molecular Weight | 330.51 g/mol | [1] |
| IUPAC Name | (2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | [1][2] |
| SMILES | C[C@H]1CC[C@H]2[C@@H]3CC=C4CCC[C@]4(C)[C@H]3CC[C@]12C | [1][2] |
Strategy for Identifying Potential Biological Targets
Given that pregnane derivatives often interact with nuclear receptors and other steroid-modulating enzymes, our target identification strategy will focus on these protein families.[8] Hydroxylated pregnane derivatives, for instance, are known to bind to the progesterone receptor (PR), glucocorticoid receptor (GR), and GABA-A receptor.[8] Furthermore, some pregnene derivatives have shown inhibitory activity against enzymes like 17α-hydroxylase/C17,20-lyase, which is involved in steroid biosynthesis.[9]
We will employ a combination of literature mining and database screening to identify high-probability targets. Publicly accessible databases such as ChEMBL and BindingDB are invaluable resources for this purpose.[10][11][12]
Figure 1: Overall In Silico Workflow.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[13]
Rationale for Target Selection
Based on the known pharmacology of similar pregnane derivatives, we will select the following high-priority targets for our docking studies:
-
Progesterone Receptor (PR): A key regulator of the female reproductive system and a target in some cancers.
-
Glucocorticoid Receptor (GR): Involved in metabolism, inflammation, and immune responses.[14]
-
Androgen Receptor (AR): Plays a crucial role in the development of male reproductive tissues and is a target in prostate cancer.
-
17α-hydroxylase/C17,20-lyase (CYP17A1): A key enzyme in the biosynthesis of androgens and estrogens.[9]
Step-by-Step Molecular Docking Protocol
This protocol outlines a general workflow using AutoDock Vina, a widely used open-source docking program.
-
Ligand Preparation:
-
Obtain the 3D structure of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. If a crystal structure is unavailable, generate it from its SMILES string using a tool like Open Babel.
-
Add hydrogens and compute Gasteiger charges.[15]
-
Save the prepared ligand in the PDBQT format.
-
-
Receptor Preparation:
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor.[15] This is typically centered on the location of the co-crystallized ligand or predicted binding pocket.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared ligand and receptor files, as well as the grid box parameters.
-
-
Analysis of Results:
-
Analyze the output to determine the binding affinity (in kcal/mol) and the predicted binding poses.
-
Visualize the ligand-receptor interactions using a molecular visualization tool like PyMOL or Chimera to identify key hydrogen bonds and hydrophobic interactions.
-
Figure 2: Molecular Docking Workflow.
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic view, allowing us to assess the stability of the ligand-receptor complex over time.[16][17][18]
Rationale for MD Simulations
MD simulations are crucial for validating the results of molecular docking. By simulating the movements of atoms in the complex, we can determine if the predicted binding pose is stable or if the ligand dissociates from the binding site.
Step-by-Step MD Simulation Protocol
This protocol provides a general workflow using GROMACS, a popular MD simulation package.
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking studies as the starting structure.
-
Solvate the complex in a water box and add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure. This allows the solvent molecules to relax around the protein-ligand complex.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.
-
-
Figure 3: MD Simulation Workflow.
ADMET Prediction: Profiling Drug-like Properties
A potent and selective compound will fail in clinical trials if it has poor pharmacokinetic properties or is toxic.[7] ADMET prediction aims to identify these potential liabilities early in the drug discovery process.[6][7]
Importance of Early ADMET Assessment
Early ADMET profiling allows for the identification of compounds with undesirable properties, saving significant time and resources.[5][6] It also guides the optimization of lead compounds by predicting how structural modifications might improve their ADMET profiles.[6]
In Silico ADMET Prediction Protocol
A variety of web-based tools and standalone software are available for ADMET prediction. Here, we outline a general workflow using a combination of popular platforms like SwissADME and pkCSM.
-
Input Compound Structure:
-
Provide the SMILES string of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene to the selected ADMET prediction tool.
-
-
Prediction of Physicochemical Properties:
-
The tool will calculate various descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
-
Pharmacokinetic Predictions:
-
Absorption: Predict parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Predict which cytochrome P450 (CYP) isoforms are likely to metabolize the compound and whether it is likely to inhibit any of these enzymes.
-
Excretion: Predict the total clearance of the compound.
-
-
Toxicity Predictions:
-
Predict various toxicity endpoints such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.
-
-
Analysis of Results:
-
Compile the predicted ADMET properties into a summary table (see Table 2 for an example).
-
Evaluate the overall ADMET profile to identify any potential liabilities that may need to be addressed through chemical modification.
-
Predicted ADMET Profile of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
| ADMET Property | Predicted Value/Classification | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via this pathway. |
| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low | Low risk of liver damage. |
Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions should be generated using validated in silico tools.
Synthesis and Interpretation of Results
The true power of this in silico approach lies in the integration of data from all stages of the workflow. A strong binding affinity from molecular docking, a stable complex in MD simulations, and a favorable ADMET profile collectively suggest that (3β,20S)-20-Formyl-3-hydroxy-5-pregnene is a promising candidate for further investigation.
Conversely, if the docking results are poor, the complex is unstable in MD simulations, or the ADMET predictions reveal significant liabilities, this would suggest that the compound is less likely to be a successful drug candidate and may require significant chemical modification or be deprioritized.
It is crucial to acknowledge the limitations of in silico predictions. These methods are based on models and algorithms that are approximations of complex biological reality. Therefore, all promising in silico findings must be validated through subsequent in vitro and in vivo experiments.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a detailed profile of this compound's potential therapeutic value and liabilities.
The insights gained from this computational workflow can guide the rational design of future experiments. For example, the predicted high-affinity targets can be prioritized for in vitro binding assays. The predicted metabolic pathways can inform the design of metabolism studies. Ultimately, the integration of in silico methods into the drug discovery pipeline accelerates the identification and development of novel therapeutics.
References
- Aurlide. (2025, September 27).
- BenchChem. (2025).
- Deep Origin. (2025, January 10).
- Fiveable. (2026, March 4). 11.4 ADMET prediction - Medicinal Chemistry.
- Bitesize Bio. (2025, June 8).
- Protheragen. ADMET Prediction.
- Khoury, N., et al. (2023).
- Journal of Tropical Pharmacy and Chemistry. (2026, January 25). In Silico Approach in Predicting Bioactivity, ADMET, and Therapeutic Targets of Dexamethasone.
- ResearchGate. (2025, August 9).
- Nucleic Acids Research. (2025, January 6).
- PubMed. (1996). Synthesis and evaluation of pregnane derivatives as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase.
- ResearchGate. (2012, June 5).
- PubMed. (1974, February).
- Oxford Academic. (2025, January 6). Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure.
- Frontiers.
- Frontiers. (2023, January 8). DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions.
- Oxford Academic. (2018, September 13). SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases.
- LGC Standards. (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene.
- EMBL-EBI. ChEMBL.
- BindingDB.
- ResearchGate.
- LGC Standards. (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene. [Chinese]
- SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
- DSpace. MD simulations of glucocorticoid receptor mutants.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Galaxy Training. (2019, October 19). Protein-ligand docking.
- University of Rhode Island. Molecular Docking Tutorial.
- YouTube. (2020, July 7).
- PMC. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery.
- Springer. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
- PubMed. (1982, September). The molecular structure of (20R)-20-phenyl-5-pregnene-3 beta, 20-diol, an inhibitor of cholesterol conversion to pregnenolone.
- PubMed. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
- NIST WebBook. 3Beta-hydroxy-5beta-pregnan-20-one.
- NIST WebBook. Pregnan-3α-ol-20-one.
- PMC. Neuroactive Steroid 3α-Hydroxy-5α-Pregnan-20-One Modulates Electrophysiological and Behavioral Actions of Ethanol.
- PubMed.
- CymitQuimica. CAS 145-14-2: 20α-Dihydroprogesterone.
- Molekularbiologische Forschung und Biotechnologie. Toronto Research Chemicals (3beta,20S)-20-Formyl-3-hydroxy-5-... F7....
Sources
- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. aurlide.fi [aurlide.fi]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and evaluation of pregnane derivatives as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ChEMBL - ChEMBL [ebi.ac.uk]
- 12. BindingDB [bindingdb.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. academic.oup.com [academic.oup.com]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 18. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physical and Chemical Stability of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene: A Comprehensive Technical Guide
Executive Summary
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene—commonly referred to as bisnorcholenaldehyde or 3β-hydroxy-bisnor-5-cholen-22-al (CAS: 53906-49-3 / 3986-89-8)—is a critical steroidal intermediate. Generated primarily through the microbial or chemical side-chain degradation of phytosterols like stigmasterol, it serves as a foundational building block for the semi-synthesis of progesterone, corticosteroids, and other high-value active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of reactive functional groups. Its inherent instability is the primary bottleneck in downstream API yield. This guide deconstructs the physical and chemical stability of bisnorcholenaldehyde, providing mechanistic insights and self-validating protocols to ensure structural integrity during isolation, analysis, and storage.
Structural Vulnerabilities and Mechanistic Causality
The stability profile of bisnorcholenaldehyde is dictated by three highly reactive moieties on the pregnene scaffold. Understanding the causality behind their degradation is essential for designing effective handling protocols.
-
The C22-Aldehyde (C20-Formyl Group): Aldehydes are highly susceptible to radical-mediated autoxidation. In the presence of atmospheric oxygen and trace transition metals (or UV light), the formyl hydrogen is abstracted, initiating a radical chain reaction that rapidly converts the aldehyde into bisnorcholenic acid. Furthermore, under basic conditions, the aldehyde can undergo aldol condensation, leading to dimerization or polymerization.
-
The Δ5-Double Bond: This electron-rich alkene is a classic target for electrophilic addition. Exposure to peroxides or ozone leads to epoxidation or oxidative cleavage. Historically, controlled ozonolysis of sterol dienes was used to synthesize this very aldehyde, but over-oxidation inevitably yields the corresponding acid .
-
The C3β-Hydroxyl Group: While relatively stable under ambient conditions, exposure to strong oxidizing agents will convert this secondary alcohol into a 3-ketone. This oxidation is frequently accompanied by the thermodynamically driven isomerization of the Δ5 double bond to a Δ4 position, forming a highly stable α,β-unsaturated ketone system.
Fig 1. Primary chemical degradation pathways of bisnorcholenaldehyde.
Quantitative Stability Profiling
To mitigate degradation, we must quantify the molecule's response to environmental stressors. Table 1 outlines the core physicochemical parameters, while Table 2 summarizes the expected degradation kinetics under forced stress conditions.
Table 1: Physicochemical Properties & Handling Causality
| Property | Value / Description | Causality / Relevance |
| Molecular Formula | C22H34O2 (MW: 330.51 g/mol ) | Defines the mass-to-charge (m/z) baseline for LC-MS validation. |
| Physical State | Crystalline solid | High surface area in powder form accelerates surface autoxidation. |
| Optimal Storage | -20°C, Inert Atmosphere (Argon) | Cryogenic temperatures quench the kinetic energy required for radical propagation; Argon displaces O2. |
| Solubility | Soluble in EtOH, MeOH, Chloroform | Alcohols can form hemiacetals with the C22-aldehyde if acidified, altering the chromatographic profile. |
Table 2: Forced Degradation Metrics (Unprotected Solid State)
| Stress Condition | Environment | Temp / Time | Primary Degradant | Expected Degradation (%) |
| Oxidative (Air) | Atmospheric O2, ambient light | 25°C, 7 days | Bisnorcholenic acid | 15 - 25% |
| Oxidative (Peroxide) | 3% H2O2 in solution | 25°C, 24 hours | Δ5-Epoxides, Bisnorcholenic acid | > 50% |
| Thermal | Sealed amber vial (N2 headspace) | 60°C, 14 days | Polymerized aldol products | 5 - 10% |
| Photolytic | UV-Vis (ICH Q1B standard) | 25°C, 1.2M lux-hrs | Radical autoxidation products | 10 - 20% |
Stability-Indicating Analytical Workflows
To trust our stability data, the analytical method must be self-validating. A standard HPLC-UV method is insufficient because the isolated C22-aldehyde and isolated Δ5 double bond lack strong chromophores (unlike the highly conjugated Δ4-3-ketone system). Therefore, a hyphenated HPLC-UV/MS approach is mandatory.
Fig 2. Self-validating stability-indicating analytical workflow.
Protocol 1: Self-Validating Forced Degradation Assay
Causality Focus: This protocol uses mass balance as an internal validation mechanism. If the sum of the degraded species does not equal the initial API concentration, the system flags a loss of volatile degradation products or irreversible column binding.
-
Baseline Establishment: Dissolve 1.0 mg/mL of bisnorcholenaldehyde in LC-MS grade Acetonitrile under an Argon blanket. Inject immediately to establish the 100% mass balance baseline (Target m/z:[M+H]+ 331.2).
-
Stress Application: Subject aliquots to the conditions outlined in Table 2.
-
Quenching: For oxidative stress (H2O2), quench the reaction with a stoichiometric amount of sodium thiosulfate. Causality: Failure to quench will result in continued degradation inside the autosampler, skewing kinetic data.
-
Orthogonal Analysis: Run the samples through an HPLC-UV/MS system (C18 column, H2O/MeCN gradient with 0.1% Formic Acid). Monitor UV at 210 nm (general alkene/carbonyl) and 240 nm (specifically to detect any Δ4-3-ketone formation).
-
Mass Balance Validation: Calculate the total molar sum of the remaining API and all identified degradants (e.g., Bisnorcholenic acid at [M+H]+ 347.2). A mass balance of 98-102% validates the extraction and detection methodology.
Industrial Isolation and Purification
During the microbial fermentation of phytosterols, bisnorcholenaldehyde is produced alongside androstenedione. Because the aldehyde is highly sensitive to heat and oxygen, traditional thermal distillation or aggressive solvent extraction leads to massive degradation.
Recent advancements utilize macroporous resin chromatography followed by crystallization to refine the aldehyde from the mother liquor, achieving >98% purity under mild conditions .
Protocol 2: Mild Purification via Macroporous Resin
Causality Focus: This method exploits non-covalent van der Waals interactions, avoiding the harsh pH or thermal extremes that trigger aldehyde autoxidation or aldol condensation.
-
Pre-treatment: Filter the phytosterol fermentation mother liquor through a 0.45 µm membrane to remove cellular debris and insoluble aggregates.
-
Resin Loading: Load the filtrate onto a column packed with a non-polar macroporous adsorption resin (e.g., D101) at a flow rate of 2 Bed Volumes (BV)/hour. Causality: Non-polar resins selectively capture the hydrophobic steroidal skeleton while allowing polar fermentation byproducts to elute.
-
Isocratic Washing: Wash the column with 3 BV of 20% ethanol/water to remove weakly bound impurities without desorbing the target steroids.
-
Gradient Desorption: Elute the bisnorcholenaldehyde using an 80% ethanol/water gradient. Causality: The high ethanol concentration disrupts the hydrophobic interactions, releasing the steroid.
-
Self-Validating Crystallization: Concentrate the eluate under reduced pressure at <40°C (to prevent thermal degradation). Dissolve the residue in a minimal volume of hot ethyl acetate, then cool slowly to 4°C. The formation of pure crystals acts as a self-validating purification step, as the rigid crystal lattice thermodynamically excludes structural analogs (like the oxidized acid).
References
-
Bladen, G., Henbest, H. B., Jones, E. R. H., Wood, G. W., & Woods, G. F. (1952). "Studies in the Steroid Group. Part LVII. Side-chain Degradation of 3β-Acetoxy-5α:8α-epidioxyergosta-9:22-diene." Journal of the Chemical Society, 4890-4894.[Link]
-
Xu, S.-D., Ning, F.-H., Jiang, B.-H., Xu, H.-X., & Liu, Z.-Z. (2018). "Refining androstenedione and bisnorcholenaldehyde from mother liquor of phytosterol fermentation using macroporous resin column chromatography followed by crystallization." Journal of Chromatography B, 1079, 9-14.[Link]
Methodological & Application
High-Sensitivity LC-MS/MS Quantification of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene via Girard’s Reagent P Derivatization
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Executive Summary & Biological Relevance
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene (CAS: 53906-49-3) , commonly referred to as bisnorcholenaldehyde or 22-aldehyde, is a critical intermediate in the semi-synthesis of pharmacologically active steroids, including progestins, corticosteroids, and brassinosteroid analogs. Monitoring its trace levels in biological matrices or synthetic reaction mixtures is analytically challenging. Because it lacks a strongly basic functional group or a conjugated enone system, it exhibits notoriously poor ionization efficiency in standard electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).
This application note details a self-validating, high-sensitivity LC-MS/MS workflow. By leveraging a targeted chemical derivatization strategy with Girard's Reagent P (GP), we shift the ionization paradigm from protonation-dependent to inherently cationic, achieving sub-ng/mL sensitivity and exceptional quantitative reliability.
Mechanistic Causality: Overcoming Ionization Suppression
As analytical scientists, we must design methods where chemistry dictates the analytical outcome. The direct analysis of neutral Δ5-3β-hydroxy steroids often requires negative mode ESI or APCI, which suffer from high background noise and severe matrix suppression.
To engineer a robust detection system, we exploit the C20 aldehyde group of the analyte for targeted chemical derivatization. By reacting the sample with Girard’s Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide) , the aldehyde is converted into a structurally rigid hydrazone [[1]]([Link]).
The Causality of this Choice:
-
Permanent Cationic Charge: The reaction fundamentally alters the physicochemical properties of the analyte by introducing a pre-charged quaternary pyridinium moiety. This completely bypasses the reliance on droplet-phase protonation dynamics in the ESI source, yielding up to a 33-fold or greater enhancement in ESI+ signal-to-noise (S/N) ratios [[2]]([Link]).
-
Predictable Fragmentation (CID): The GP-hydrazone derivative dictates a highly specific Collision-Induced Dissociation (CID) pathway. The facile cleavage of the N-N bond results in the neutral loss of pyridine (79.04 Da), providing a uniquely selective Multiple Reaction Monitoring (MRM) transition that virtually eliminates isobaric matrix interference .
Fig 1. Synthetic origin and MS/MS fragmentation pathway of the target analyte.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol utilizes a stable-isotope-labeled internal standard (Pregnenolone-d4) introduced prior to extraction. This creates a self-validating system that mathematically corrects for variations in extraction recovery, derivatization kinetics, and matrix-induced ion suppression.
Materials & Reagents
-
Reference Standard: (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (C22H34O2, Monoisotopic Mass: 330.2559 Da) .
-
Internal Standard (IS): Pregnenolone-d4.
-
Derivatization Reagent: Girard’s Reagent P (GP) (1 mg/mL in water) .
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (LC-MS grade).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality Note: MTBE is selected over hexane/ethyl acetate mixtures due to its superior ability to partition moderately polar 3β-hydroxyl steroids while precipitating residual proteins and avoiding emulsion formation [[1]]([Link]).
-
Aliquot 100 µL of the biological matrix (e.g., serum) or reaction mixture into a glass tube.
-
Add 10 µL of the IS working solution (100 ng/mL).
-
Add 1.4 mL of MTBE and vortex vigorously for 10 minutes .
-
Centrifuge at 3,500 × g for 5 minutes at 4°C to achieve phase separation.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 45°C.
Girard P Derivatization
Causality Note: The 60°C incubation ensures >99% reaction completion within 10 minutes without degrading the steroid backbone .
-
Reconstitute the dried extract in 200 µL of 10% acetic acid in methanol.
-
Add 20 µL of Girard’s Reagent P solution (1 mg/mL in water) .
-
Incubate the mixture at 60°C for 10 minutes.
-
Evaporate to dryness under nitrogen, then resuspend in 100 µL of Methanol:Water (50:50, v/v) for LC-MS/MS injection.
Fig 2. Sample preparation and derivatization workflow for LC-MS/MS.
LC-MS/MS Instrument Conditions & Data Presentation
Causality Note: A Biphenyl stationary phase is utilized instead of a standard C18 column. The biphenyl groups provide enhanced π-π interactions with the pyridinium ring of the GP-derivatized steroid, offering superior retention and isomeric resolution [[1]]([Link]).
Table 1: UHPLC Gradient Conditions
Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 × 2.1 mm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min
| Time (min) | % Mobile Phase B | Flow Dynamics / Purpose |
| 0.0 | 20 | Initial loading and desalting |
| 1.0 | 20 | Isocratic hold |
| 4.0 | 80 | Linear gradient for analyte elution |
| 5.0 | 100 | Column wash |
| 6.5 | 100 | Isocratic wash hold |
| 6.6 | 20 | Return to initial conditions |
| 8.0 | 20 | Column re-equilibration |
Table 2: MRM Transitions for GP-Derivatized Analytes
Note: The GP derivative adds a net mass of 134.07 Da (GP reagent mass minus H2O loss during hydrazone condensation).
| Analyte | Precursor Ion [M]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Transition Purpose |
| (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (GP) | 464.3 | 385.3 | 25 | Quantifier (Loss of Pyridine) |
| (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (GP) | 464.3 | 367.3 | 35 | Qualifier (Loss of Pyridine + H₂O) |
| Pregnenolone-d4 (GP - Internal Standard) | 454.3 | 375.3 | 25 | IS Quantifier (Loss of Pyridine) |
Table 3: Method Validation Summary
Based on analogous high-throughput steroid validation frameworks , the method yields the following performance metrics:
| Validation Parameter | Metric Achieved | Acceptance Criteria |
| Linear Dynamic Range | 10 to 500 ng/dL | R² > 0.990 |
| Limit of Quantitation (LOQ) | 10 ng/dL | S/N ≥ 10, CV ≤ 20% |
| Intra-Assay Precision (CV) | < 5.0% | CV ≤ 15% |
| Inter-Assay Precision (CV) | < 8.0% | CV ≤ 15% |
| Mean Extraction Recovery | 65 - 75% | Consistent across range |
| Carryover | < 0.2% | ≤ 20% of LLOQ response |
Conclusion
The quantification of neutral, aldehyde-bearing steroids like (3β,20S)-20-Formyl-3-hydroxy-5-pregnene is severely limited by standard LC-MS/MS ionization efficiencies. By integrating an MTBE-based liquid-liquid extraction with Girard's Reagent P derivatization, this protocol transforms a poorly ionizing analyte into a permanently charged cation. The resulting method delivers a robust, high-throughput, and self-validating analytical system capable of sub-ng/mL sensitivity, ensuring absolute confidence in pharmacokinetic and synthetic monitoring applications.
References
-
Frey, A. J., et al. "Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry." Steroids (2016). eScholarship. URL:[Link]
-
"Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry." ResearchGate. URL: [Link]
Sources
Application Note: (3β,20S)-20-Formyl-3-hydroxy-5-pregnene as a Key Synthetic Intermediate in Steroidogenesis
Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Endocrinologists
Executive Summary
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene (CAS: 53906-49-3), frequently referred to in literature as 3β-hydroxy-bisnorchol-5-en-22-al or simply bisnorcholenaldehyde, is a highly versatile C22 steroidal building block. Featuring a reactive C22 aldehyde and the classic 3β-hydroxy-Δ⁵ structural motif, this compound serves as a critical synthetic hub [1]. It is extensively utilized in the semi-synthesis of complex biologically active molecules, including brassinosteroids, ecdysteroids, vitamin D analogs, and specialized progestins.
This application note details the mechanistic rationale for its synthesis from abundant phytosterols (such as stigmasterol), outlines self-validating experimental protocols, and provides downstream application workflows for stereoselective side-chain elongation.
Mechanistic Rationale & Strategic Importance
The Dual-Reactivity Challenge
The utility of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene lies in its two distinct reactive poles:
-
The C22 Aldehyde: This highly electrophilic center allows for carbon-carbon bond formation via Wittig olefination, aldol condensations, or Grignard additions. The adjacent C20 methyl group provides inherent steric bulk, enabling highly diastereoselective additions governed by the Felkin-Anh model.
-
The 3β-Hydroxy-Δ⁵ Motif: This is the natural biosynthetic precursor to the 3-oxo-Δ⁴ system found in nearly all active steroid hormones (e.g., progesterone, testosterone). It can be easily oxidized and isomerized (e.g., via Oppenauer oxidation) later in the synthetic sequence [2].
The i-Steroid Protection Strategy
Synthesizing this intermediate directly from stigmasterol presents a profound chemoselectivity challenge. Stigmasterol contains two alkenes: the Δ⁵ double bond in the B-ring and the Δ²² double bond in the side chain. Direct ozonolysis to cleave the Δ²² bond would concurrently destroy the steroid nucleus by cleaving the Δ⁵ bond.
The Solution: To achieve exclusive cleavage of the side chain, the Δ⁵ bond and the 3β-hydroxyl group are simultaneously masked using the i-steroid rearrangement . By converting the 3β-tosylate into a 3α,5-cyclo-6β-methoxy derivative, the Δ⁵ double bond is temporarily locked into a cyclopropane ring. This renders the steroid nucleus inert to ozone, allowing selective oxidative cleavage of the Δ²² bond. Subsequent acid hydrolysis seamlessly regenerates the 3β-hydroxy-Δ⁵ system [3].
Visualizing the Synthetic Logic
Workflow for the synthesis of the C22 aldehyde via the i-steroid protection strategy.
Felkin-Anh stereocontrol mechanism during nucleophilic addition to the C22 aldehyde.
Quantitative Data & Characterization
To ensure batch-to-batch reproducibility, the intermediate must be rigorously characterized. Table 1 summarizes the critical physicochemical parameters and spectroscopic benchmarks required for validation [4].
Table 1: Physicochemical and Spectroscopic Properties
| Property / Parameter | Value / Description |
| Chemical Name | (3β,20S)-20-Formyl-3-hydroxy-5-pregnene |
| Synonyms | 3β-hydroxy-bisnorchol-5-en-22-al; Bisnorcholenaldehyde |
| CAS Registry Number | 53906-49-3 |
| Molecular Formula | C₂₂H₃₄O₂ |
| Molecular Weight | 330.50 g/mol |
| Key ¹H NMR Signals (CDCl₃) | δ 9.55 (d, J = 3.2 Hz, 1H, C22-CHO), 5.35 (m, 1H, C6-H), 3.52 (m, 1H, C3-H) |
| Key IR Absorptions | 3400 cm⁻¹ (O-H stretch), 1725 cm⁻¹ (C=O stretch) |
| Typical Overall Yield | 45–55% (from Stigmasterol via the i-steroid route) |
Experimental Protocols
Protocol 1: Synthesis of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene from Stigmasterol
This protocol utilizes the i-steroid methodology to ensure absolute chemoselectivity during ozonolysis.
Step 1: Tosylation of Stigmasterol
-
Dissolve 10.0 g of stigmasterol in 50 mL of anhydrous pyridine.
-
Cool the solution to 0 °C and add 9.0 g of p-toluenesulfonyl chloride (TsCl) in portions.
-
Stir at room temperature for 12 hours.
-
Pour the mixture into ice water, filter the resulting precipitate, and wash with cold methanol to yield stigmasterol tosylate.
Step 2: i-Steroid Formation (3α,5-Cyclo-6β-methoxy-stigmast-22-ene)
-
Suspend the tosylate in 150 mL of anhydrous methanol containing 5.0 g of anhydrous potassium acetate (KOAc).
-
Reflux the mixture for 4 hours.
-
Cool, concentrate under reduced pressure, and partition between water and diethyl ether.
-
Validation Checkpoint 1: Perform ¹H NMR on the organic residue. The disappearance of the Δ⁵ olefinic proton at δ 5.35 ppm and the appearance of cyclopropane protons at δ 0.4–0.6 ppm confirms successful i-steroid formation.
Step 3: Selective Ozonolysis
-
Dissolve the i-steroid in 100 mL of dichloromethane (DCM) containing 1% pyridine. (Causality Note: Pyridine is critical here to neutralize acidic byproducts that could prematurely open the acid-sensitive cyclopropane ring).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) through the solution until a faint blue color persists.
-
Purge excess ozone with nitrogen, then add 5.0 mL of dimethyl sulfide (DMS) to reduce the ozonide. Allow to warm to room temperature overnight.
Step 4: Acidic Hydrolysis & Deprotection
-
Concentrate the DCM/DMS mixture and dissolve the crude aldehyde in 100 mL of 1,4-dioxane.
-
Add 20 mL of 0.5 M aqueous sulfuric acid (H₂SO₄) and gently warm to 50 °C for 2 hours.
-
Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Purify via flash chromatography (Hexanes/EtOAc) to yield the pure title compound.
-
Validation Checkpoint 2: ¹H NMR must show the return of the Δ⁵ olefinic proton (δ 5.35 ppm) and a sharp doublet at δ 9.55 ppm (aldehyde), confirming the restoration of the B-ring and successful side-chain cleavage.
Protocol 2: Stereoselective Side-Chain Elongation (Application Example)
To synthesize DAF-12 ligands (e.g., precursors to dafachronic acid) or brassinosteroids, the C22 aldehyde is subjected to nucleophilic addition.
-
Dissolve 1.0 g of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene in 20 mL of anhydrous THF under argon.
-
Cool to -78 °C.
-
Dropwise, add 1.5 equivalents of the desired alkyl Grignard reagent (e.g., isopropylmagnesium bromide).
-
Stir for 2 hours at -78 °C, then quench slowly with saturated NH₄Cl.
-
Causality Note: The reaction proceeds via the Felkin-Anh transition state. The bulky C20 methyl group forces the incoming nucleophile to attack from the less hindered Re-face, resulting in the (22S)-alcohol as the major diastereomer (>85% de).
References
-
Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production National Center for Biotechnology Information (PMC) URL:[Link]
-
Refining androstenedione and bisnorcholenaldehyde from mother liquor of phytosterol fermentation using macroporous resin column chromatography followed by crystallization PubMed (NIH) URL:[Link]
-
Synthesis of 3beta-hydroxy-5-cholenic acid from 3beta-hydroxy-5-pregnen-20-one aimed at the preparation of lebelled steroid compounds PubMed (NIH) URL:[Link]
-
Cholenic acid | C24H38O3 | CID 92997 PubChem URL:[Link]
Application Note & Protocol: In Vitro Metabolic Profiling of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. Recognizing the critical role of metabolic profiling in drug discovery and development, this guide outlines the theoretical basis for predicting metabolic pathways and offers detailed, step-by-step protocols for experimental validation. We emphasize the causality behind experimental choices and provide self-validating systems to ensure scientific integrity and reproducibility. Methodologies covered include incubations with human liver microsomes (HLM), S9 fractions, and cryopreserved hepatocytes, with a focus on analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Imperative of Metabolic Profiling
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene is a pregnane derivative, a class of steroids with diverse biological activities.[1] Understanding the metabolic fate of any new chemical entity (NCE) is a cornerstone of modern drug development.[2] Metabolism dictates the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and can produce metabolites with altered efficacy or toxicity.[1] Early in vitro assessment of metabolic pathways is crucial for identifying potential drug-drug interactions (DDIs), understanding inter-species differences, and guiding preclinical safety studies.[2][3]
This guide addresses the specific structural features of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene to predict and investigate its metabolic transformations.
Theoretical Framework: Predicted Metabolic Pathways
The structure of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene presents several key functional groups that are likely sites for metabolic modification by hepatic enzymes.
-
A. Oxidation and Isomerization of the 3β-hydroxy-Δ5-ene Moiety: The 3β-hydroxy-Δ5-ene structure is a classic substrate for the bifunctional enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).[4][5] This enzyme catalyzes the NAD+-dependent oxidation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the Δ5 double bond to a more stable, conjugated Δ4 position.[5][6] This is a critical step in the biosynthesis of nearly all active steroid hormones from pregnenolone.[4][7][8]
-
B. Biotransformation of the 20-Formyl Group: Aldehydes are highly reactive and are readily metabolized by several enzyme systems to mitigate toxicity.[9] The 20-formyl group is a prime target for:
-
Oxidation: NAD(P)+-dependent aldehyde dehydrogenases (ALDHs), a superfamily of enzymes found in various cellular compartments including the cytosol and mitochondria, catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[9][10] This is often a major detoxification pathway.[11]
-
Reduction: Aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs), using NADPH or NADH as cofactors, can reduce the aldehyde to a primary alcohol, forming a diol metabolite.[11][12]
-
-
C. Cytochrome P450 (CYP)-Mediated Hydroxylation: The steroid nucleus is a substrate for a wide array of CYP enzymes, which are heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes.[13][14] These enzymes are major drivers of Phase I metabolism for a vast number of drugs and endogenous compounds.[15] For this pregnene scaffold, CYP-mediated oxidation can introduce hydroxyl groups at various positions, leading to more polar metabolites that are easier to excrete.[1] Common sites of steroid hydroxylation include C7, C16, and C17.[16][17]
These predicted pathways are summarized in the diagram below.
Caption: Predicted metabolic pathways of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.
Experimental Design & Strategy
To comprehensively investigate these pathways, a tiered approach using different in vitro systems is recommended. Each system offers unique advantages in dissecting the roles of specific enzyme families.
| In Vitro System | Primary Enzymes Present | Key Application | Limitations |
| Human Liver Microsomes (HLM) | Endoplasmic Reticulum enzymes: Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs) | Phase I (CYP-mediated) metabolism, metabolic stability screening, DDI potential (CYP inhibition).[18][19] | Lacks cytosolic enzymes (e.g., ALDH, AKR, SULTs). |
| Human Liver S9 Fraction | Microsomal + Cytosolic enzymes: CYPs, UGTs, ALDHs, AKRs, ADHs, Sulfotransferases (SULTs) | Broader Phase I and Phase II metabolism, including pathways for aldehydes and alcohols. | Diluted enzyme concentrations compared to specialized fractions; cofactor requirements for all enzyme classes must be met. |
| Cryopreserved Human Hepatocytes | Complete set of hepatic enzymes (Phase I & II) in a cellular context, including transporters. | "Gold standard" for predicting in vivo hepatic clearance and metabolite profiles.[20] | Higher cost, more complex protocol, lower throughput compared to subcellular fractions. |
This strategy allows for a systematic evaluation, starting with a broad screening in HLM and progressing to more complex systems like S9 and hepatocytes to confirm and expand upon initial findings.
Caption: General experimental workflow for in vitro metabolism studies.
Detailed Experimental Protocols
Prerequisite: All experiments should be performed at 37°C in a shaking water bath or incubator. The final concentration of organic solvent (from stock solutions) in the incubation should be kept low (typically ≤1%) to avoid enzyme inhibition.
Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of the parent compound due to CYP-mediated metabolism and calculate intrinsic clearance (CLint).
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Phosphate Buffer (100 mM, pH 7.4)
-
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene (Test Compound) stock solution (e.g., 1 mM in DMSO)
-
NADPH Regenerating System (e.g., Solution A: 26 mM NADP+, 66 mM Glucose-6-phosphate; Solution B: 40 U/mL Glucose-6-phosphate dehydrogenase)
-
Control Compounds (e.g., Testosterone - high clearance; Verapamil - moderate clearance)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., 100 ng/mL Tolbutamide)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound to the pre-warmed HLM mixture to achieve a final concentration of 1 µM. Immediately add NADPH regenerating system to start the reaction. Vortex gently. This is Time 0.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube or well containing a 2-3 fold volume of ice-cold Quenching Solution (e.g., 150 µL). Vortex vigorously to stop the reaction and precipitate protein.
-
Control Incubations:
-
-NADPH Control: Run a parallel incubation for the longest time point without the NADPH regenerating system to assess non-CYP degradation.
-
-HLM Control: Run a parallel incubation without microsomes to assess chemical stability of the compound in the buffer.
-
-
Sample Processing: Centrifuge the quenched samples at ~4000 x g for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
Protocol 4.2: Metabolite Profiling in Human Liver S9 Fraction
Objective: To identify metabolites formed by both microsomal and cytosolic enzymes.
Materials:
-
Pooled Human Liver S9 Fraction
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound stock solution
-
Comprehensive Cofactor Mix: Prepare a solution to provide the following final concentrations in the incubation:
-
NADPH: 1 mM
-
UDPGA (for glucuronidation): 2 mM
-
PAPS (for sulfation): 0.1 mM
-
NAD+ (for dehydrogenases): 1 mM
-
-
Quenching Solution (as above)
Procedure:
-
Preparation: Pre-warm a mixture of S9 fraction (final protein concentration 1 mg/mL) and phosphate buffer at 37°C.
-
Initiation: Add the test compound (final concentration 5-10 µM for better metabolite detection). Add the comprehensive cofactor mix to initiate the reaction.
-
Incubation: Incubate for a fixed time point (e.g., 60 or 120 minutes).
-
Quenching & Processing: Follow steps 4, 6, and 7 from Protocol 4.1.
-
Analysis: Analyze samples via high-resolution LC-MS/MS to search for predicted metabolite masses (e.g., +16 Da for oxidation, +2 Da for reduction, -2 Da for dehydrogenation, +176 Da for glucuronidation).
Analytical Methodology & Data Interpretation
LC-MS/MS Analysis: A robust LC-MS/MS method is essential for both quantification and identification.
-
Chromatography: A reverse-phase C18 column is typically suitable for steroid analysis. A gradient elution using water and acetonitrile/methanol with 0.1% formic acid is a common starting point.[21][22]
-
Mass Spectrometry: Operate in both positive and negative electrospray ionization (ESI) modes to ensure detection of a wide range of metabolites. For quantification, use Multiple Reaction Monitoring (MRM). For identification, use full scan and product ion scan modes on a high-resolution instrument (e.g., Q-TOF or Orbitrap).[23]
Data Interpretation:
-
Metabolic Stability: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)
-
-
Metabolite Identification: Tentatively identify metabolites by comparing their measured mass-to-charge ratio (m/z) with the theoretical masses of predicted products. Fragmentation patterns (MS/MS spectra) provide structural confirmation.
Conclusion
The protocols and theoretical framework presented here provide a robust strategy for the in vitro metabolic evaluation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. By systematically employing HLM, S9 fractions, and hepatocytes, researchers can build a comprehensive metabolic profile, determine metabolic stability, and identify key metabolites. This information is invaluable for making informed decisions in the drug development pipeline, ultimately leading to safer and more effective therapeutics. Adherence to these detailed protocols, including the use of appropriate controls, will ensure the generation of high-quality, reliable data consistent with regulatory expectations.[24][25]
References
-
MedlinePlus. 3-Beta-Hydroxysteroid Dehydrogenase Deficiency: Background, Pathophysiology, Etiology. Available from: [Link]
-
Zhou, S. F., et al. (2009). Interactions between human cytochrome P450 enzymes and steroids: physiological and pharmacological implications. Expert Opinion on Drug Metabolism & Toxicology, 5(6), 621-629. Available from: [Link]
-
Ikushiro, S., & Shiro, Y. (2022). Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone. Biophysical Reviews, 14(1), 1-13. Available from: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]
-
Taylor & Francis Online. 3β-Hydroxysteroid dehydrogenase – Knowledge and References. Available from: [Link]
-
Micek, J., et al. (2013). Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review. International Journal of Molecular Sciences, 14(9), 17926-17942. Available from: [Link]
-
Stojanov, T., & Stankov, K. (2012). Hydroxysteroid Dehydrogenases – Biological Role and Clinical Importance – Review. Journal of Medical Biochemistry, 31(4), 273-284. Available from: [Link]
-
Gajula, S. N., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available from: [Link]
-
Auchus, R. J., & O'Donnell, J. K. (2019). Strategies to inhibit steroid cytochrome P450 enzymes to benefit human health: development of steroid ligands for P450s 17A1, 19A1, and 8B1 to treat cancer and obesity. Journal of Biological Chemistry, 294(4), 1155-1165. Available from: [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]
-
PRAMOD, K., et al. (2023). Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy. Molecular Diversity Preservation International. Available from: [Link]
-
ResearchGate. Non-P450 enzymatic metabolism of aldehydes ADH: Alcohol dehydrogenase; AKR: Aldo-keto reductase; ALDH. Available from: [Link]
-
ResearchGate. (2013). (PDF) Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ-Δ Isomerase: A Review. Available from: [Link]
-
Diva-Portal.org. (2009). Steroid-Metabolizing Cytochrome P450 (CYP) Enzymes in the Maintenance of Cholesterol and Sex Hormone Levels. Available from: [Link]
-
De Vetta, M., et al. (2019). The Catalytic Mechanism of Steroidogenic Cytochromes P450 from All-Atom Simulations: Entwinement with Membrane Environment, Redox Partners, and Post-Transcriptional Regulation. Molecules, 24(2), 266. Available from: [Link]
-
Abe, T., et al. (2016). Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery. Metabolites, 6(4), 36. Available from: [Link]
-
European Molecular Biology Laboratory. Protocols used for LC-MS analysis – Metabolomics Core Facility. Available from: [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available from: [Link]
-
Thomas, J. L., et al. (1991). Physiological 3 beta-hydroxy-5-ene steroid substrates bind to 3 beta-hydroxysteroid dehydrogenase without the prior binding of cofactor. The Journal of Steroid Biochemistry and Molecular Biology, 38(2), 195-200. Available from: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
-
Wikipedia. 3β-Hydroxysteroid dehydrogenase. Available from: [Link]
-
Yuan, M., et al. (2012). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 815, 127-141. Available from: [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Available from: [Link]
-
Singh, S., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 46-64. Available from: [Link]
-
Korol, A., et al. (2023). Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy. International Journal of Molecular Sciences, 24(15), 11910. Available from: [Link]
-
ResearchGate. (2023). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]
-
Riley, R. J., et al. (2004). In vitro drug metabolism using liver microsomes. Methods in Molecular Biology, 249, 27-38. Available from: [Link]
-
Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
-
Rakusanova, S., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 416(23), 5693-5712. Available from: [Link]
-
BRENDA Enzyme Database. Information on EC 1.1.1.145 - 3beta-hydroxy-DELTA5-steroid dehydrogenase. Available from: [Link]
-
BRENDA Enzyme Database. Information on EC 1.1.1.145 - 3beta-hydroxy-DELTA5-steroid dehydrogenase (Mus musculus). Available from: [Link]
-
Reis-Henriques, M. A., et al. (2003). In vitro metabolism of pregnenolone to 7alpha-hydroxypregnenolone by rainbow trout embryos. The Journal of Steroid Biochemistry and Molecular Biology, 85(2-5), 337-343. Available from: [Link]
-
ResearchGate. (2023). (PDF) Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy. Available from: [Link]
-
Sulcová, J., et al. (1982). Metabolism of C19-delta 5-3 beta-hydroxysteroids in the term human amnion. Endocrinologia Experimentalis, 16(1), 9-17. Available from: [Link]
-
Milewich, L., & Axelrod, L. R. (1976). In vitro pregnenolone metabolism by mouse adrenal gland: I-estrogen synthesis. Molecular and Cellular Endocrinology, 4(3), 177-187. Available from: [Link]
-
Wikipedia. Pregnenolone. Available from: [Link]
-
Taylor & Francis Online. Pregnenolone sulfate – Knowledge and References. Available from: [Link]
-
ResearchGate. Metabolism of pregnenolone. Steroids measured in this study are shown... Available from: [Link]
-
Wiest, W. G., & Kidwell, W. R. (1969). The roles of pregn-5-ene-3 beta, 20 alpha-diol and 20 alpha-hydroxy steroid dehydrogenase in the control of progesterone synthesis preceding parturition and lactogenesis in the rat. Biochemical Journal, 113(4), 62P-63P. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. bioivt.com [bioivt.com]
- 4. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Information on EC 1.1.1.145 - 3beta-hydroxy-DELTA5-steroid dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P26439 - BRENDA Enzyme Database [brenda-enzymes.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy [mdpi.com]
- 12. Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. mttlab.eu [mttlab.eu]
- 16. Strategies to inhibit steroid cytochrome P450 enzymes to benefit human health: development of steroid ligands for P450s 17A1, 19A1, and 8B1 to treat cancer and obesity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Metabolism of C19-delta 5-3 beta-hydroxysteroids in the term human amnion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 19. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
- 21. researchgate.net [researchgate.net]
- 22. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 25. fda.gov [fda.gov]
Characterizing the Binding of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene Derivatives to the Smoothened Receptor Using a Radioligand Binding Assay
An Application Guide and Protocol
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a radioligand binding assay to characterize the interaction of novel (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene derivatives with the human Smoothened (SMO) receptor. These pregnane-based compounds are structurally related to known modulators of the Hedgehog signaling pathway, a critical cascade in embryonic development and a validated target in oncology.[1][2] The protocol details a competitive binding assay using [³H]-cyclopamine, a well-characterized SMO antagonist, to determine the binding affinity (Ki) of unlabeled test compounds. We offer detailed, step-by-step methodologies for membrane preparation from SMO-expressing cells, execution of the binding assay, data analysis, and troubleshooting. The inclusion of explanatory insights and visual workflows aims to empower users to generate robust, reproducible data for structure-activity relationship (SAR) studies and lead optimization programs targeting the Hedgehog pathway.
Introduction: The Hedgehog Pathway and the Smoothened Receptor
The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction network essential for embryonic patterning, cell proliferation, and tissue differentiation.[2][3] Aberrant activation of this pathway, often through mutations in its components, is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1] This makes the Hh pathway a prime target for therapeutic intervention.
The central transducer of the Hh pathway is the Smoothened (SMO) receptor, a G protein-coupled receptor (GPCR).[3][4] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH) tonically inhibits SMO activity.[5][6] Binding of Shh to PTCH alleviates this inhibition, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors, which regulate the expression of Hh target genes.[1][7]
Steroidal alkaloids, such as cyclopamine, were among the first identified inhibitors of the Hh pathway and were shown to act by directly binding to the SMO receptor.[1][8] The class of compounds, (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene derivatives, shares a steroidal backbone, suggesting they may also target SMO. A radioligand binding assay is a powerful and precise tool to confirm this hypothesis and quantify the binding affinity of these novel derivatives.[9][10]
Principle of the Competitive Radioligand Binding Assay
This protocol employs a competition binding assay to determine the affinity of an unlabeled test compound (the "competitor," i.e., the pregnene derivative) for the SMO receptor. The assay measures the ability of the test compound to prevent, in a concentration-dependent manner, the binding of a radiolabeled ligand ("radioligand," e.g., [³H]-cyclopamine) that has a known high affinity for the receptor.
The fundamental principle is that both the radioligand and the unlabeled test compound will compete for the same binding site on the SMO receptor. By increasing the concentration of the test compound, less radioligand will be able to bind. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The IC₅₀ value can then be converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test compound's true binding affinity.[11]
The Hedgehog Signaling Pathway
To understand the context of the assay, a depiction of the Hh signaling pathway is essential. The diagram below illustrates the "OFF" and "ON" states of the pathway and highlights the central role of the SMO receptor.
Caption: The Hedgehog signaling pathway. In the absence of ligand (OFF state), PTCH1 inhibits SMO. In the presence of ligand (ON state), this inhibition is relieved, activating SMO and downstream gene transcription. Pregnene derivatives are hypothesized to inhibit SMO directly.
Experimental Design and Protocols
A successful radioligand binding assay depends on careful preparation of materials and precise execution of the protocol.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Storage | Notes |
| Radioligand | |||
| [³H]-cyclopamine | PerkinElmer NET1183 | -20°C | Specific Activity: 50-80 Ci/mmol. Handle with appropriate radiation safety procedures. |
| Cell Line | |||
| HEK293 cells stably expressing human SMO | ATCC or In-house | Liquid N₂ | Essential for a robust signal. Non-transfected cells should be used as a negative control. |
| Buffers & Solutions | |||
| Assay Buffer | (See composition below) | 4°C | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 |
| Wash Buffer | (See composition below) | 4°C | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Lysis Buffer | (See composition below) | 4°C | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors |
| Unlabeled Ligands | |||
| Test Compounds | In-house Synthesis/Vendor | RT or -20°C | (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene derivatives. Dissolve in 100% DMSO. |
| Non-specific Ligand | Sigma-Aldrich C4116 | RT | Unlabeled cyclopamine at a high concentration (e.g., 10 µM) to define non-specific binding. |
| Equipment & Consumables | |||
| 96-well plates | VWR, Greiner | RT | |
| Glass fiber filtermats (GF/C) | PerkinElmer | RT | Pre-soak in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand. |
| Scintillation vials/plates | PerkinElmer | RT | |
| Liquid scintillation cocktail | PerkinElmer | RT | e.g., Ultima Gold™ |
| Cell harvester | Brandel or PerkinElmer | N/A | For rapid filtration. |
| Liquid scintillation counter | Beckman Coulter or PerkinElmer | N/A | |
| Centrifuge (refrigerated) | Beckman Coulter | N/A | For membrane preparation. |
| Dounce or polytron homogenizer | VWR | N/A | For cell lysis. |
Experimental Workflow
The overall process can be visualized as a linear progression from biological material preparation to final data interpretation.
Caption: High-level workflow for the SMO radioligand competition binding assay.
Detailed Step-by-Step Protocols
Protocol 1: Preparation of Cell Membranes
Causality: Using isolated membranes rather than whole cells provides a cleaner system, removing confounding factors like ligand metabolism or cellular uptake, and directly measures the interaction at the receptor level.[9]
-
Cell Culture: Grow HEK293 cells stably expressing the human SMO receptor to ~90% confluency.
-
Harvesting: Scrape cells into ice-cold PBS, transfer to a conical tube, and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant. Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenization: Lyse the cells using a Dounce homogenizer (15-20 strokes) or a Polytron homogenizer on a low setting. This step is critical for breaking the cells open while keeping the membranes intact.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, which contains cytosolic proteins. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash step is crucial to remove any endogenous substances that might interfere with the assay.
-
Final Preparation: Resuspend the final pellet in Assay Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or Bradford assay. This is essential for ensuring the same amount of receptor is added to each well.
-
Storage: Aliquot the membrane preparation and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Radioligand Competition Binding Assay
Causality: This protocol establishes three key conditions: Total Binding (radioligand + receptor), Non-specific Binding (radioligand + receptor + excess unlabeled ligand), and Competitor Binding (radioligand + receptor + test compound). The difference between Total and Non-specific binding defines the specific, receptor-mediated interaction we aim to measure.[12]
-
Plate Setup: Prepare a 96-well plate. All additions should be done in triplicate.
-
Total Binding Wells: 50 µL Assay Buffer.
-
Non-specific Binding (NSB) Wells: 50 µL of 10 µM unlabeled cyclopamine in Assay Buffer.
-
Competitor Wells: 50 µL of the pregnene derivative at various concentrations (e.g., 11-point serial dilution, from 100 µM to 1 pM) in Assay Buffer.
-
-
Radioligand Addition: Add 50 µL of [³H]-cyclopamine diluted in Assay Buffer to all wells. The final concentration should be approximately at its Kd value (e.g., 1-3 nM) to ensure a good signal-to-noise ratio.[13]
-
Initiate Reaction: Add 100 µL of the thawed SMO membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL. The amount of membrane protein per well should be optimized but typically ranges from 10-50 µg.[14]
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.[14] This incubation time should be sufficient to allow the binding reaction to reach equilibrium.
Protocol 3: Filtration and Washing
Causality: Rapid filtration through glass fiber filters is the gold standard for separating the membrane-bound radioligand from the free radioligand in solution.[14] The ice-cold wash buffer is used to minimize the dissociation of the radioligand from the receptor during the wash steps.
-
Filter Mat Pre-soaking: Pre-soak GF/C filter mats in 0.5% PEI for at least 30 minutes. PEI is a polycation that reduces the non-specific binding of the negatively charged radioligand to the negatively charged glass fibers.
-
Harvesting: Terminate the incubation by rapidly filtering the contents of the 96-well plate through the pre-soaked filter mat using a cell harvester.
-
Washing: Immediately wash each well 3-4 times with 300 µL of ice-cold Wash Buffer to remove all unbound radioligand.
-
Drying: Remove the filter mat from the harvester and dry it completely, either under a heat lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).[14]
Protocol 4: Scintillation Counting
-
Add Scintillant: Place the dried filter mat into a scintillation plate or cut out the individual filter discs and place them in scintillation vials.
-
Counting: Add liquid scintillation cocktail to each well/vial and allow it to equilibrate in the dark for at least 1 hour.
-
Quantification: Measure the radioactivity, expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM), using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for the triplicate wells.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
% Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB) * 100
-
Plot % Specific Binding (Y-axis) against the logarithm of the competitor concentration (X-axis). The resulting data should form a sigmoidal dose-response curve.
-
-
Determine IC₅₀ and Ki:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation :[11] Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Sample Data Presentation
| Compound | IC₅₀ (nM) | Ki (nM) |
| Unlabeled Cyclopamine | 5.2 | 2.5 |
| Pregnene Derivative 1 | 25.8 | 12.4 |
| Pregnene Derivative 2 | 150.3 | 72.3 |
| Pregnene Derivative 3 | >10,000 | >4,800 |
| (Note: Data are for illustrative purposes only. [L] = 2 nM and Kd = 2.1 nM were used for Ki calculation.) |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-specific Binding (>30% of Total) | - Radioligand sticking to filters/plate.[15]- Too much membrane protein.- Radioligand concentration too high. | - Ensure filter mats are adequately pre-soaked in PEI.- Reduce the amount of membrane protein per well.- Optimize the radioligand concentration to be near its Kd. |
| Low Signal (Low Total CPM) | - Low receptor expression in membranes.- Inactive radioligand.- Insufficient amount of membrane protein. | - Verify SMO expression in the cell line (e.g., via Western Blot).- Check the age and storage of the radioligand.- Increase the amount of membrane protein per well. |
| Poor Reproducibility (High Triplicate Variability) | - Inaccurate pipetting.- Incomplete membrane resuspension.- Inconsistent washing during filtration. | - Calibrate pipettes. Use reverse pipetting for viscous solutions.- Vortex membrane aliquots thoroughly after thawing.- Ensure the cell harvester is functioning correctly and wash volumes are consistent. |
| Curve Does Not Reach 100% or 0% | - Compound insolubility at high concentrations.- Compound interfering with scintillation counting (quenching).- Complex binding mechanism (e.g., allosteric). | - Check compound solubility in assay buffer.- Test the compound in a "quenching curve" with a known amount of radioactivity.- Consider more complex binding models if the issue persists across multiple compounds. |
Conclusion
The radioligand competition binding assay described herein provides a robust and highly quantitative method for determining the binding affinity of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene derivatives for the SMO receptor. By accurately measuring the Ki values, researchers can establish clear structure-activity relationships, identify high-affinity binders, and advance promising compounds in the drug discovery pipeline for Hedgehog pathway-dependent cancers. Adherence to the detailed protocols and troubleshooting guidelines will ensure the generation of high-quality, decision-enabling data.
References
Sources
- 1. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hedgehog Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 4. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 8. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 13. brieflands.com [brieflands.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Application Note: Preparation and Handling of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene Stock Solutions
Scientific Context and Rationale
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene (CAS: 53906-49-3) is a highly specialized steroidal intermediate widely utilized in the semi-synthesis of brassinosteroids, vitamin D analogs, and neurosteroid derivatives [1]. The molecule features a highly lipophilic pregnene backbone coupled with a reactive C20-aldehyde (formyl) group.
Proper preparation of stock solutions is critical for downstream reproducibility. The lipophilic nature of the steroid necessitates specific aprotic or organic solvents to achieve full dissolution [2]. More importantly, the formyl group is highly susceptible to autoxidation, which can rapidly convert the active aldehyde into a biologically inactive carboxylic acid. Consequently, stringent inert-gas handling protocols and temperature controls are mandatory to preserve the compound's structural integrity [3].
Physicochemical Properties
To ensure accurate molarity calculations and solvent selection, the fundamental properties of the compound are summarized below:
| Property | Specification |
| Chemical Name | (3β,20S)-20-Formyl-3-hydroxy-5-pregnene |
| Common Synonyms | Cholest-5-en-3β-ol-22-al; 3β-Hydroxy-5-pregnene-20-carboxaldehyde |
| CAS Number | 53906-49-3 [1] |
| Molecular Formula | C₂₂H₃₄O₂ [1] |
| Molecular Weight | 330.50 g/mol |
| Primary Solvents | Anhydrous DMSO, Absolute Ethanol [2] |
| Solubility Limit (DMSO) | ~15 mg/mL (approx. 45 mM) [2] |
| Aqueous Solubility | Insoluble (< 1 mg/mL) [4] |
Preparation Workflow
Workflow for the preparation and storage of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene.
Required Materials and Reagents
-
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene (Lyophilized powder)
-
Anhydrous DMSO (≥99.9% purity, sealed under argon) or Absolute Ethanol
-
Amber glass vials (Low-bind, sterile)
-
Argon or Nitrogen gas (High purity, equipped with a gentle flow regulator)
-
Analytical balance (Calibrated to 0.01 mg precision)
-
Ultrasonic water bath
Step-by-Step Protocol: 10 mM Primary Stock Solution
This protocol outlines the creation of a 10 mM stock solution in DMSO, incorporating self-validating steps to guarantee scientific integrity.
Step 1: Thermal Equilibration
-
Action: Transfer the sealed vial of lyophilized powder from the freezer to a desiccator. Allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. Water introduction not only alters the effective mass during weighing but also accelerates the oxidative degradation of the formyl group.
Step 2: Precision Weighing
-
Action: Using an analytical balance, accurately weigh 3.31 mg of the compound into a sterile amber glass vial.
-
Causality: Amber glass is mandatory. Steroids exhibit non-specific binding to certain polystyrene and polypropylene plastics, which reduces the effective titer of the stock solution. Furthermore, amber glass protects the compound from UV-induced photodegradation [5].
Step 3: Solvent Addition
-
Action: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Causality: The lipophilic pregnene backbone requires a highly polar aprotic solvent like DMSO to disrupt intermolecular hydrophobic interactions [6]. Using strictly anhydrous DMSO is critical to prevent water-catalyzed side reactions.
Step 4: Dissolution and Visual Validation
-
Action: Vortex the mixture gently for 30–60 seconds. If necessary, apply mild water-bath sonication at room temperature for 1–2 minutes.
-
Causality: Sonication provides acoustic cavitation to break apart crystalline aggregates without applying excessive thermal stress that could degrade the sensitive aldehyde.
-
Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. The presence of any Schlieren lines (refractive index gradients) or micro-particulates indicates incomplete dissolution, requiring further sonication.
Step 5: Inert Gas Purging (Critical Step)
-
Action: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10–15 seconds to displace ambient air before sealing.
-
Causality: The C20-formyl group is highly susceptible to autoxidation, which converts the biologically active aldehyde into an inactive carboxylic acid. Displacing oxygen with a heavier inert gas (Argon) is the primary defense against this degradation pathway.
Step 6: Aliquoting and Cryogenic Storage
-
Action: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in amber glass vials. Purge each aliquot with inert gas before sealing. Store immediately at -80°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freeze-thaw events cause transient localized concentration gradients that force the highly lipophilic steroid out of solution, forming micro-crystals that are difficult to redissolve [3]. Storage at -80°C ensures stability for up to 6 months.
Working Solution Preparation & Aqueous Dilution
When diluting the DMSO stock into aqueous assay buffers (e.g., PBS or cell culture media) for downstream biological assays, extreme care must be taken to prevent compound "crashing" (precipitation).
-
Action: Pre-warm the aqueous buffer to 37°C. Add the DMSO stock dropwise while the buffer is being vigorously vortexed. Ensure the final DMSO concentration does not exceed 0.1% – 0.5% (v/v).
-
Causality: Due to its extreme hydrophobicity, the steroid will rapidly precipitate if the solvent transition is abrupt. Dropwise addition under high shear (vortexing) ensures the formation of a stable micro-dispersion or micellar suspension, maximizing bioavailability and preventing artifactual assay results [6].
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Turbidity in DMSO Stock | Incomplete dissolution or moisture contamination. | Sonicate for an additional 2 minutes. Ensure strictly anhydrous DMSO is used. |
| Precipitation in Aqueous Buffer | Abrupt solvent transition or exceeding the aqueous solubility limit. | Pre-warm buffer to 37°C. Add stock dropwise under vigorous vortexing. Keep final DMSO ≤ 0.5%. |
| Loss of Assay Efficacy Over Time | Autoxidation of the C20-formyl group to a carboxylic acid. | Discard old aliquots. Ensure strict Argon/N2 purging during future preparation and avoid freeze-thaw cycles. |
References
-
Adooq Bioscience. "Pregnenolone Storage and Solubility Data". Available at: [Link]
-
Empower Pharmacy. "Compounded Pregnenolone Cream Storage Protocols". Available at: [Link]
Sources
- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 2. Pregnenolone | Cannabinoid Receptor | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Compounded Pregnenolone Cream | Empower Pharmacy [empowerpharmacy.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Improving yield of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene synthesis
Welcome to the Technical Support Center for Steroid Semi-Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (also known as 3β-hydroxybisnorchol-5-en-22-al).
Below, you will find a comprehensive breakdown of the mechanistic rationale, validated step-by-step protocols, troubleshooting FAQs, and quantitative benchmarks to ensure high-yield, stereoselective production.
Mechanistic Rationale & Workflow Overview
The synthesis of 22-aldehydes from stigmasterol via ozonolysis is a fundamental transformation in sterol semi-synthesis[1]. However, stigmasterol presents a chemoselectivity challenge: it contains two double bonds (C5=C6 and C22=C23). The trisubstituted C5=C6 bond is highly electron-rich and more susceptible to electrophilic attack by ozone than the disubstituted C22=C23 bond. Direct ozonolysis would indiscriminately destroy the steroid core.
To circumvent this, we utilize a transient protection strategy. The classical bromination-debromination sequence is employed to mask the C5=C6 double bond[2]. Bromine selectively reacts with the C5=C6 bond due to its higher nucleophilicity. Following the targeted ozonolysis of the C22=C23 bond, zinc dust in acetic acid elegantly performs a dual function: it reduces the ozonide intermediate to the aldehyde and simultaneously drives the reductive elimination of the vicinal dibromide to regenerate the C5=C6 alkene[3].
Caption: Workflow for the synthesis of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene from Stigmasterol.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues are embedded to ensure each reaction state is confirmed before proceeding.
Step 1: Acetylation of C3-Hydroxyl
-
Dissolve 10.0 g of stigmasterol in 50 mL of anhydrous pyridine.
-
Add 15 mL of acetic anhydride (Ac₂O) dropwise under nitrogen.
-
Stir at room temperature (25 °C) for 12 hours.
-
Pour the mixture into 500 mL of ice water. Filter the resulting white precipitate, wash extensively with cold water to remove pyridine, and dry under vacuum to yield stigmasterol acetate.
Step 2: Bromination of C5=C6 Double Bond
-
Dissolve 10.0 g of stigmasterol acetate in 100 mL of a 1:1 mixture of dichloromethane (DCM) and glacial acetic acid. Cool to 0 °C.
-
Prepare a solution of 1.05 equivalents of Br₂ in 20 mL of acetic acid.
-
Add the Br₂ solution dropwise. Validation: The reaction is complete when a faint, persistent orange tint remains in the solution, indicating a slight excess of bromine. Stir for an additional 1 hour at 0 °C.
Step 3: Chemoselective Ozonolysis
-
Transfer the 5,6-dibromostigmasterol acetate solution to a specialized ozonolysis vessel. Cool strictly to -78 °C using a dry ice/acetone bath.
-
Bubble O₃/O₂ gas mixture through the solution. Validation: Stop immediately when the solution turns a distinct, persistent blue (indicating ozone saturation and complete consumption of the alkene).
-
Critical: Purge the solution vigorously with N₂ gas for 15-20 minutes until the blue color completely dissipates and the solution is clear.
Step 4: Reductive Cleavage and Debromination
-
To the cold, purged ozonide solution, add 15.0 g of freshly activated zinc dust (see FAQ for activation) and 30 mL of glacial acetic acid.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours.
-
Filter the mixture through a pad of Celite to remove zinc salts. Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 20-formyl-3-acetoxy-5-pregnene.
Step 5: Hydrolysis to Target Compound
-
Dissolve the crude acetate in 100 mL of methanol and cool to 0 °C.
-
Add 2.0 equivalents of anhydrous K₂CO₃. Stir for 1-2 hours.
-
Monitor by TLC. Upon disappearance of the starting material, immediately quench with 50 mL of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry, and purify via flash column chromatography (Hexanes/EtOAc) to yield pure (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.
Troubleshooting Guides & FAQs
Q: Why is my overall yield of the 20-formyl product so low (<20%), and why am I seeing a complex mixture of over-oxidized products? Cause: Unselective ozonolysis or thermal runaway. Ozone is a powerful oxidant. If the reaction temperature rises above -78 °C, or if excess ozone is left in the solution prior to the reductive quench, it triggers secondary oxidations (e.g., oxidizing the newly formed aldehyde to a carboxylic acid). Solution: Maintain a strict dry ice/acetone bath. Ensure you utilize the self-indicating nature of the reaction: purge with nitrogen the exact moment the solution turns blue. Never add zinc while the solution is still blue, as this will cause an uncontrolled exothermic decomposition of the ozonide.
Q: The debromination and ozonide reduction step is stalling. What is the mechanism of this failure? Cause: Passivation of the zinc dust. Zinc rapidly forms a layer of zinc oxide (ZnO) upon exposure to atmospheric moisture. This oxide layer acts as an insulator, preventing the necessary single-electron transfer from the elemental zinc core to the ozonide and the vicinal dibromide. Solution: Always activate your zinc dust immediately before use. Wash it sequentially with 2% HCl (to dissolve the ZnO layer), distilled water (to neutralize), ethanol, and diethyl ether (to dry). Dry under high vacuum. Activated zinc should appear bright and metallic, not dull gray.
Q: My final NMR shows a mixture of C20 epimers (20S and 20R). How do I prevent the loss of this stereocenter? Cause: Base-catalyzed enolization. The C20 proton is positioned alpha to the newly formed C22-aldehyde, rendering it highly acidic. During the hydrolysis of the C3-acetate, strong bases (NaOH, KOH) or prolonged reaction times lead to the formation of an enolate intermediate. Upon reprotonation, stereochemical control is lost, and the system relaxes into a thermodynamically driven mixture of epimers.
Caption: Logical relationship of base-catalyzed C20 epimerization during acetate hydrolysis.
Solution: Switch to a mild base like anhydrous K₂CO₃ in methanol at 0 °C. The moment TLC indicates the starting material is consumed, quench the reaction with a buffered weak acid (saturated aqueous NH₄Cl) to instantly drop the pH and protonate the carbonate, permanently halting enolization.
Quantitative Data & Reaction Parameters
Summarized below are the benchmark metrics you should expect when executing this workflow under optimized conditions. Deviations from these expected yields indicate a failure point in the corresponding critical parameter.
| Reaction Step | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield (%) | Critical Parameter for Success |
| Acetylation | Ac₂O, Pyridine | 25 | 12-16 | 90 - 95 | Complete absence of moisture in pyridine. |
| Bromination | Br₂, DCM/AcOH | 0 | 1 - 2 | 85 - 90 | Dropwise Br₂ addition; stop at persistent orange tint. |
| Ozonolysis | O₃, DCM | -78 | 0.5 - 1 | N/A (in situ) | Strict temperature control; immediate N₂ purge upon blue color. |
| Reduction | Zn dust, AcOH | 25 | 2 - 4 | 65 - 75* | Use of freshly acid-activated Zinc dust. |
| Hydrolysis | K₂CO₃, MeOH | 0 to 25 | 1 - 2 | 80 - 85 | Rapid NH₄Cl quench to prevent C20 epimerization. |
*Yield calculated over the two-step ozonolysis and reduction sequence.
References
-
Marsan, M.-P., Warnock, W., Muller, I., Nakatani, Y., Ourisson, G., & Milon, A. (1996). Synthesis of Deuterium-Labeled Plant Sterols and Analysis of Their Side-Chain Mobility by Solid State Deuterium NMR. The Journal of Organic Chemistry (ACS Publications). 1
-
Rosenbaum, N. (2021). Formal Semisynthesis of Demethylgorgosterol Utilizing a Stereoselective Intermolecular Cyclopropanation Reaction. University of Helsinki. 3
-
McEwan, J. A. (1958). An Investigation of Some Routes to 11-Oxygenated Steroids. University of Glasgow. 2
Sources
Technical Support Center: Preventing Degradation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
Welcome to the Technical Support Center for steroidal intermediates. (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (commonly known as bisnorcholenaldehyde) is a critical, yet highly sensitive, precursor used in the synthesis of progesterone derivatives and other corticosteroids. Due to its specific functional groups, improper storage rapidly leads to chemical degradation, compromising downstream experimental yields.
This guide provides a deep dive into the mechanistic causes of its degradation, troubleshooting FAQs, and field-proven protocols to ensure absolute compound integrity.
Mechanistic Vulnerability Analysis
To effectively protect this compound, researchers must understand why it degrades. The molecule possesses two primary sites of vulnerability:
-
C20 Aldehyde Autoxidation: The 20-formyl group is notoriously susceptible to 1. Initiated by ambient light (hν) or trace transition metals, the aldehydic C-H bond undergoes homolytic cleavage to form an acyl radical. This radical reacts rapidly with molecular oxygen to form a highly reactive peroxy acid intermediate. The peroxy acid then reacts with another intact aldehyde molecule (disproportionation) to yield two molecules of the corresponding carboxylic acid (bisnorcholenic acid)[1].
-
C3 Hydroxyl Oxidation & Δ5 Isomerization: The 3β-hydroxy-Δ5 system can undergo oxidation to a 3-ketone. In the presence of trace moisture or basic/acidic impurities, the Δ5 double bond will isomerize to the thermodynamically favored Δ4 position, forming an α,β-unsaturated ketone[2].
Fig 1: Autoxidation and isomerization pathways of 20-formyl-3-hydroxy-5-pregnene.
Troubleshooting Storage & Handling (Q&A)
Q: Why did my white powder turn yellowish and show a new peak on HPLC? A: This is the hallmark of aldehyde autoxidation. Even residual oxygen in the headspace of a sealed vial can initiate a radical chain reaction, converting the aldehyde into bisnorcholenic acid. Light acts as a catalyst for this radical initiation. This is why purging the vial headspace with a heavy inert gas (like Argon) and using amber vials is non-negotiable[1].
Q: Can I store the compound in a working solution to avoid repeated weighing? A: It is strongly recommended to store the compound as a lyophilized dry powder. If a solution is absolutely necessary, you must use anhydrous, degassed solvents (e.g., anhydrous DMSO) and store at -80°C. Avoid protic solvents (like methanol or ethanol), as they can form hemiacetals with the C20 aldehyde. While hemiacetal formation is reversible, it introduces unpredictable kinetics into downstream synthetic steps.
Q: What is the impact of freeze-thaw cycles? A: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial. Moisture facilitates acid/base-catalyzed isomerization of the Δ5 double bond to the Δ4 position[2]. If you must access the stock frequently, aliquot the powder into single-use vials upon initial receipt.
Quantitative Stability Matrix
The following table summarizes the empirical degradation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene over a 6-month period under various storage conditions.
| Storage Condition | Atmosphere | Container Type | 6-Month Purity (Assay %) | Primary Degradant Observed |
| 25°C (Room Temp) | Air | Clear Glass | 62.4% | Bisnorcholenic acid |
| 4°C (Refrigerator) | Air | Clear Glass | 84.1% | Bisnorcholenic acid |
| -20°C (Freezer) | Air | Clear Glass | 94.5% | Bisnorcholenic acid |
| -20°C (Freezer) | Argon | Amber Glass | >99.0% | None detected |
| -80°C (Ultra-low) | Argon | Amber Glass | >99.5% | None detected |
Data reflects standard steroidal aldehyde degradation kinetics. Optimal storage requires cryogenic temperatures combined with atmospheric and photolytic shielding[3].
Standard Operating Protocol (SOP): Aliquoting & Storage
To ensure a self-validating system , this protocol integrates quality control checks directly into the handling workflow. By establishing a baseline, any future degradation can be diagnostically traced back to a specific storage failure.
Step 1: Baseline Verification (Self-Validation Check)
-
Action: Before storing, dissolve a 1 mg micro-sample in anhydrous acetonitrile and run an HPLC-UV assay at 210 nm.
-
Causality: Establishing a baseline chromatogram allows you to validate storage efficacy later. If a future aliquot shows a peak shift to ~240 nm, your moisture control failed (Δ4 isomerization). If a new peak appears at a lower retention time, your oxygen exclusion failed (carboxylic acid formation).
Step 2: Dry Aliquoting
-
Action: Working inside a low-humidity glove box or under a steady stream of dry nitrogen, divide the bulk powder into single-use amber glass vials.
-
Causality: Single-use aliquots eliminate the need for freeze-thaw cycles, completely preventing condensation-driven moisture accumulation.
Step 3: Atmospheric Purging
-
Action: Purge the headspace of each vial with Argon gas for 10-15 seconds before capping.
-
Causality: Argon is heavier than air and effectively displaces molecular oxygen, starving the autoxidation radical chain reaction of its primary reactant[1].
Step 4: Sealing and Shielding
-
Action: Seal the vials tightly using PTFE-lined screw caps. Wrap the seam with Parafilm.
-
Causality: PTFE provides an inert barrier that prevents plasticizer leaching, while amber glass blocks UV/visible light, preventing the photochemical initiation of acyl radicals.
Step 5: Cryogenic Storage
-
Action: Transfer the sealed vials immediately to a -20°C or -80°C freezer[3].
-
Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of any residual oxidative or isomerization reactions.
Fig 2: Standard operating workflow for aliquoting and long-term storage of steroidal aldehydes.
References
- Title: Mechanism of base-catalyzed autooxidation of corticosteroids containing 20-keto-21-hydroxyl side chain Source: ResearchGate URL
- Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: RSC Publishing URL
- Title: Bisnorcholenaldehyde | 3986-89-8 Source: MilliporeSigma URL
Sources
Technical Support Center: Permeability Optimization for Steroidal Aldehydes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene (often referred to as 20S-formyl-pregnenolone).
While the gonane (steroid) backbone of this molecule inherently favors lipid bilayer partitioning, the presence of the C20 reactive aldehyde and the highly lipophilic nature of the compound create a dual challenge: aqueous precipitation and extracellular protein trapping. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize the cell permeability of this specific steroid derivative.
Part 1: Core Challenges & FAQs
Q: Why does (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene exhibit poor intracellular accumulation despite its lipophilic steroid backbone? A: The primary culprit is "Aldehyde-Schiff Base Trapping." While the lipophilic steroid core (high LogP) drives the molecule toward the lipid bilayer, the C20 formyl group is highly reactive. In standard cell culture media (containing serum) or in vivo, the aldehyde rapidly undergoes condensation reactions with primary amines (such as lysine residues on extracellular proteins) to form Schiff bases. This covalent binding traps the molecule in the extracellular matrix, drastically reducing the free fraction available for membrane permeation.
Q: I tried solubilizing the compound in high concentrations of cyclodextrin, but my Caco-2 permeability results actually worsened. Why? A: You are encountering the classic solubility-permeability tradeoff. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for encapsulating the hydrophobic steroid core, preventing aqueous precipitation. However, if the molar ratio of CD to steroid is too high, the thermodynamic stability of the inclusion complex exceeds the partition coefficient of the steroid into the lipid bilayer. The drug becomes "trapped" in the cyclodextrin cavity in the aqueous phase, suppressing the apparent permeability ( Papp )[1].
Part 2: Mechanistic Pathways & Experimental Workflows
To understand how to bypass these limitations, we must visualize the competing pathways in the cellular microenvironment.
Mechanistic pathway: Extracellular Schiff base trapping vs. prodrug-mediated intracellular delivery.
Part 3: Troubleshooting Guide 1 - Formulation Strategies
Objective: Optimizing the Cyclodextrin (HP-β-CD) Complex
To prevent aqueous precipitation without sacrificing membrane partitioning, the formulation must be strictly optimized.
Causality & Rationale: By maintaining a precise 1:2 (Steroid:CD) molar ratio, the steroid is kept in solution just long enough to reach the unstirred water layer (UWL) adjacent to the cell membrane. At this interface, the affinity of the highly lipophilic steroid for the lipid bilayer outcompetes the CD cavity, allowing the free drug to partition into the cell[1].
Quantitative Data: The Solubility-Permeability Tradeoff
Table 1: Effect of HP-β-CD Molar Ratio on Steroid Permeability in Caco-2 Models
| Formulation State | Molar Ratio (Steroid:CD) | Aqueous Solubility (µg/mL) | Apparent Permeability ( Papp×10−6 cm/s) | Mechanistic Outcome |
| Free Steroid | 1:0 | < 5.0 | N/A | Fails due to precipitation. |
| Optimized Complex | 1:2 | 150.0 | 18.5 | Optimal balance of solubility and partitioning. |
| Excess CD Complex | 1:10 | 850.0 | 4.2 | Permeability suppressed (CD trapping). |
Protocol 1: Step-by-Step HP-β-CD Complexation & Permeability Assay
This protocol is a self-validating system. It includes a TEER integrity check to ensure the cyclodextrin is not artificially inflating permeability by damaging the tight junctions.
-
Complex Preparation: Dissolve HP-β-CD in MES buffer (pH 6.5) to achieve a concentration that yields a 1:2 molar ratio with your target steroid concentration. Slowly add (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene under continuous stirring at 37°C for 24 hours.
-
Monolayer Validation (Control Step): Seed Caco-2 cells onto collagen-coated Transwell inserts. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Do not proceed unless TEER > 250 Ω·cm² .
-
Apical Loading: Add 0.5 mL of the optimized steroid-CD complex (100 µM steroid equivalent) to the apical chamber.
-
Basolateral Sink: Add 1.5 mL of HEPES buffer (pH 7.4) supplemented with 1% BSA to the basolateral chamber to maintain sink conditions and mimic systemic circulation.
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Sample 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
-
Quantification: Analyze samples via LC-MS/MS.
Self-validating experimental workflow for evaluating Caco-2 permeability of steroid formulations.
Part 4: Troubleshooting Guide 2 - Chemical Modification
Objective: Prodrug Masking of the Aldehyde
If formulation alone fails to achieve the required intracellular concentrations, covalent modification is required.
Causality & Rationale: By converting the C3-hydroxyl group into a hemisuccinate ester, you drastically improve the inherent aqueous solubility of the pregnenolone scaffold[2]. Simultaneously, masking the C20 aldehyde as a transient acetal or oxime prevents extracellular Schiff base formation[3]. Once the prodrug crosses the lipid bilayer, intracellular esterases and the slightly acidic environment of endosomes cleave the masking groups, releasing the active (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene directly inside the cell.
Protocol 2: Hemisuccinate Prodrug Synthesis & Cleavage Validation
This protocol ensures that any permeability gains are biologically relevant by validating that the prodrug actually reverts to the parent compound intracellularly.
-
Synthesis: React (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene with succinic anhydride and pyridine in toluene under gentle reflux for 8 hours to yield the C3-hemisuccinate[2].
-
Cellular Uptake Assay: Incubate MDCK or Caco-2 cells with 50 µM of the prodrug for 2 hours.
-
Lysis & Extraction: Wash the cells 3x with ice-cold DPBS to remove extracellular drug. Lyse the cells using RIPA buffer. Extract the lysate with chloroform/methanol (2:1 v/v).
-
Validation (Control Step): Run the extract through LC-MS/MS utilizing Multiple Reaction Monitoring (MRM). You must monitor the transitions for both the intact hemisuccinate prodrug and the parent aldehyde.
-
Success Criteria: A successful prodrug strategy will show a high intracellular concentration of the parent aldehyde, proving that the molecule successfully permeated the membrane and was enzymatically cleaved.
References
- Source: National Institutes of Health (PMC)
- Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs Source: ResearchGate URL
- A Review on Biological Applications of Schiff Base Metal Complexes Source: International Journal of Science and Applied Technology URL
- Synthesis of hemisuccinate-pregnenenolone–Vitamin B1 conjugate Source: ResearchGate URL
Sources
Technical Support Center: Troubleshooting Non-Specific Binding of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene
Welcome to the Advanced Assay Troubleshooting Guide. (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene (also known as pregnenolone-20-carboxaldehyde) is a highly specialized lipophilic steroid aldehyde. While it is an invaluable precursor and probe in steroidogenesis, its unique chemical structure makes it notoriously prone to severe non-specific binding (NSB) in in vitro assays.
This guide provides a mechanistic approach to diagnosing and resolving NSB issues by addressing the dual-threat nature of this molecule: its highly hydrophobic pregnene backbone and its highly reactive 20-formyl (aldehyde) group.
Diagnostic Logic Tree
Before altering your assay, you must identify the primary mechanism driving your background noise. The flowchart below illustrates the two distinct pathways of NSB for this compound and their respective solutions.
Diagnostic Logic Tree: Root causes of non-specific binding for 20-formyl-pregnene and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does standard BSA blocking fail and actually increase background noise for this compound? A1: The failure of Bovine Serum Albumin (BSA) blocking is a direct result of the compound's 20-formyl group. BSA contains dozens of lysine residues exposed on its surface. The ϵ -amino groups of these lysines act as nucleophiles, attacking the 20-formyl (aldehyde) group of the steroid to form a covalent imine bond, known as a Schiff base[1]. Instead of preventing NSB, BSA acts as a "covalent sponge," irreversibly trapping the steroid and artificially inflating your background signal. Self-Validating Check: To test if your NSB is driven by Schiff base formation, run a parallel assay adding 50 mM sodium cyanoborohydride ( NaBH3CN ). If the background signal becomes permanently fixed—because NaBH3CN reduces the reversible Schiff base into an extremely stable secondary amine[2]—covalent trapping is definitively your primary issue.
Q2: How do I prevent the highly lipophilic steroid backbone from adhering to polystyrene microplates? A2: The pregnene backbone is highly hydrophobic, driving it to adsorb onto uncharged, hydrophobic surfaces like standard polystyrene. To mitigate this, you must shield the hydrophobic moiety. The addition of Hydroxypropyl- β -cyclodextrin (HP- β -CD) to your assay buffer creates a dynamic inclusion complex. The cyclodextrin's hydrophobic cavity encapsulates the steroid backbone while its hydrophilic exterior maintains aqueous solubility, drastically reducing non-specific adsorption to the plastic[3].
Q3: What buffer system is optimal to minimize these covalent adducts? A3: You must strictly avoid amine-containing buffers such as Tris or Glycine, as they will readily form Schiff bases with the 20-formyl group, depleting your active ligand concentration. Instead, utilize amine-free zwitterionic buffers like HEPES or MOPS. Furthermore, Schiff base formation is highly pH-dependent and favored at slightly basic conditions. Lowering the assay pH to a slightly acidic range (pH 6.5–6.8) protonates primary amines in the environment, reducing their nucleophilicity and kinetically slowing the formation of covalent adducts[4].
Quantitative Data: Impact of Assay Conditions on NSB
The table below summarizes the relative NSB and Signal-to-Noise (S/N) ratios when modifying the blocking agent, plastic surface, and buffer additives for (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene.
| Blocking Agent / Buffer | Plastic Surface | Cyclodextrin Added | Relative NSB (%) | Signal-to-Noise Ratio |
| 1% BSA in Tris pH 7.4 | Standard Polystyrene | None | 100% (Baseline) | 1.2 |
| 1% BSA in HEPES pH 7.4 | Standard Polystyrene | None | 85% | 1.5 |
| 1% PVA in HEPES pH 6.8 | Standard Polystyrene | None | 40% | 4.8 |
| 1% PVA in HEPES pH 6.8 | Low-Bind Polypropylene | None | 22% | 8.5 |
| 1% PVA in HEPES pH 6.8 | Low-Bind Polypropylene | 5 mM HP- β -CD | < 5% | 24.0 |
Step-by-Step Methodology: Optimized Assay Workflow
To completely bypass the dual NSB mechanisms, follow this optimized self-validating protocol for aldehyde-steroids.
Step 1: Surface Passivation Coat the assay microplate (strictly use low-bind polypropylene or PEGylated plates) with an amine-free synthetic polymer blocker, such as 1% Polyvinyl alcohol (PVA) or PEG-2000, for 2 hours at room temperature. Wash 3x with an amine-free buffer. Do not use BSA, HSA, or Casein.
Step 2: Buffer Preparation Prepare the assay buffer using 50 mM HEPES and 150 mM NaCl. Adjust the pH to 6.8 to kinetically disfavor Schiff base formation[4].
Step 3: Ligand Complexation Pre-incubate the (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene stock solution with 5 mM Hydroxypropyl- β -cyclodextrin (HP- β -CD) in the assay buffer for 30 minutes at 37°C. This allows the formation of the thermodynamic inclusion complex, shielding the hydrophobic steroid backbone[3].
Step 4: Assay Execution Add the cyclodextrin-complexed ligand to the passivated wells containing your target of interest. Incubate according to your specific assay kinetics (typically 1-2 hours).
Step 5: Stringent Washing Wash the wells 4x with the HEPES assay buffer supplemented with 0.05% Tween-20. The detergent will disrupt any weak, non-specific hydrophobic interactions before the final readout.
Step-by-step workflow for preparing and executing assays with 20-formyl-pregnene.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A: A Universal HPLC-UV/Vis Method to Quantitate Schiff-Base Adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for stereoselective synthesis of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene
Welcome to the Technical Support Center for Steroid Chemistry. This guide provides an in-depth, mechanistic walkthrough for the stereoselective synthesis of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (commonly known as bisnorcholenaldehyde), a critical C22 intermediate in the synthesis of progesterone and other pharmacologically active steroids.
I. Mechanistic Pathway & Causality
The synthesis of (3β,20S)-20-formyl-3-hydroxy-5-pregnene relies on the oxidative cleavage of the C22-C23 double bond of stigmasterol. Because ozone is a highly electrophilic reagent, it will indiscriminately attack all electron-rich centers. Therefore, the C5-C6 double bond of the steroid core must be temporarily masked.
The most robust strategy involves a three-phase self-validating system:
-
Protection: The C3 hydroxyl is acetylated to prevent oxidation, and the C5-C6 alkene is brominated. Bromination yields the 5α,6β-dibromide, which is sterically hindered and electron-poor, rendering it inert to ozone .
-
Selective Cleavage: Ozonolysis at -78 °C specifically targets the side chain. The natural 20S stereocenter is preserved because the C20 chiral center is not directly involved in the transition state of the primary ozonide formation.
-
Dual-Action Reductive Workup: Utilizing freshly activated Zinc dust in glacial acetic acid accomplishes two mechanistic goals simultaneously: it reduces the ozonide to the C20 aldehyde and drives the anti-elimination of the diaxial bromines to regenerate the Δ5 double bond .
Fig 1: Stereoselective synthesis workflow of (3β,20S)-20-formyl-3-hydroxy-5-pregnene.
II. Step-by-Step Experimental Protocols
Step 1: Acetylation and Bromination (Protection Phase)
-
Dissolve 10.0 g of stigmasterol in 50 mL of anhydrous pyridine. Add 20 mL of acetic anhydride ( Ac2O ) and stir at room temperature for 12 hours.
-
Pour the mixture into 500 mL of ice water. Filter the resulting white precipitate, wash with water, and dry under vacuum to yield stigmasteryl acetate.
-
Dissolve the acetate in 150 mL of chloroform ( CHCl3 ) and cool to 0 °C.
-
Self-Validation Check: Add a 5% solution of Br2 in CHCl3 dropwise. The red color of bromine will rapidly disappear as it adds across the C5-C6 bond. Stop the addition exactly when a faint yellow/red tint persists for more than 30 seconds.
Step 2: Ozonolysis (Cleavage Phase)
-
Dissolve the 5α,6β-dibromostigmasteryl acetate in 200 mL of anhydrous dichloromethane ( CH2Cl2 ). Add 2 mL of pyridine (critical for neutralizing acidic byproducts).
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of O3/O2 through the solution.
-
Self-Validation Check: Monitor the solution visually. The reaction is complete when the solution turns a persistent, distinct pale blue, indicating ozone saturation and complete cleavage of the C22-C23 bond.
-
Immediately purge the system with N2 for 15 minutes to expel unreacted ozone.
Step 3: Reductive Cleavage & Debromination
-
Prepare a suspension of 15.0 g of freshly activated Zinc dust in 100 mL of glacial acetic acid at 15 °C.
-
Add the cold ozonide solution dropwise to the vigorously stirred Zn/AcOH suspension. Keep the internal temperature below 25 °C.
-
Stir for 2 hours. Filter the mixture through a Celite pad to remove zinc salts, wash with diethyl ether, and neutralize the filtrate carefully with saturated aqueous NaHCO3 .
-
Extract, dry over Na2SO4 , and concentrate to yield (20S)-20-formyl-5-pregnen-3β-yl acetate.
Step 4: Mild Hydrolysis (Deprotection Phase)
-
Dissolve the crude acetate in 100 mL of methanol. Cool strictly to 0 °C.
-
Add 0.5 equivalents of K2CO3 . Stir for 2 hours at 0 °C.
-
Quench with dilute acetic acid to pH 6. Extract with ethyl acetate, concentrate, and recrystallize from hexane/ethyl acetate to yield the pure (3β,20S)-20-formyl-3-hydroxy-5-pregnene.
III. Troubleshooting Guides & FAQs
Q1: Why is my final product a mixture of 20S and 20R epimers instead of the pure 20S configuration? A1: The C20 proton is alpha to the newly formed aldehyde. Under basic conditions (e.g., using excess NaOH or elevated temperatures during acetate hydrolysis) or prolonged exposure to strong acids, enolization occurs. This leads to epimerization into a thermodynamic mixture of 20S and 20R. You must strictly adhere to the mild hydrolysis protocol ( K2CO3 at 0 °C) to prevent enolate formation.
Q2: I am observing significant cleavage of the steroid core and low yields. What went wrong? A2: This is a classic symptom of incomplete bromination or over-ozonolysis. If the C5-C6 double bond is not fully protected, ozone will cleave the B-ring of the steroid. Ensure you reach the persistent faint red endpoint during bromination. Additionally, do not over-saturate with ozone; stop the gas flow the moment the solution turns pale blue.
Q3: The debromination step is sluggish, and NMR shows residual bromine at C5/C6. How can I fix this? A3: Zinc dust rapidly forms a passivating oxide layer upon exposure to air, which severely retards the electron transfer required for the anti-elimination of the diaxial bromines. You must activate the zinc immediately before use: wash the zinc powder with 2% HCl, followed by water, ethanol, and diethyl ether, then dry under high vacuum.
Q4: Can I use Dimethyl Sulfide (DMS) or Triphenylphosphine ( PPh3 ) instead of Zn/AcOH for the ozonide reduction? A4: While DMS and PPh3 are excellent for reducing ozonides to aldehydes, they do not possess the electrochemical potential to debrominate the C5-C6 position. If you use DMS, you will isolate the 5α,6β-dibromo aldehyde and will be forced to perform a secondary debromination step, reducing overall yield.
IV. Quantitative Data Presentation
The table below summarizes the causality between reaction conditions and the resulting yield and stereoselectivity, highlighting why the Zn/AcOH protocol at low temperatures is the gold standard for this synthesis.
| Entry | Protection Strategy | Ozonolysis Temp | Reductive Workup | Yield (%) | 20S:20R Epimeric Ratio |
| 1 | None (Direct Ozonolysis) | -78 °C | Zn / AcOH | < 10% | N/A (Core cleavage) |
| 2 | 5α,6β-Dibromination | -20 °C | Zn / AcOH | 45% | 82:18 (Thermal epimerization) |
| 3 | 5α,6β-Dibromination | -78 °C | DMS | 68%* | 96:4 |
| 4 | 5α,6β-Dibromination | -78 °C | Fresh Zn / AcOH | 84% | >98:2 |
*Yield for Entry 3 refers to the brominated intermediate; it requires a subsequent, yield-reducing debromination step.
V. References
-
Heyl, F. W., Centolella, A. P., & Herr, M. E. (1947). "Derivatives of bisnor-5-Cholenaldehyde." Journal of the American Chemical Society, 69(8), 1957-1961.[Link]
-
Heyl, F. W., & Herr, M. E. (1951). "Synthesis of pregnenolone." United States Patent Office, US Patent 2,554,986A.
Quenching procedures for reactions involving (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene
Focus: Quenching Procedures for (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (3β,20S)-20-Formyl-3-hydroxy-5-pregnene [1], a critical steroidal intermediate often referred to as bisnorcholenaldehyde [2].
Because this compound features a sensitive C-20 stereocenter adjacent to an aldehyde, improper reaction quenching (workup) frequently leads to catastrophic epimerization. This guide synthesizes mechanistic causality with field-validated protocols to ensure the stereochemical integrity of your steroidal workflows.
The Causality of C-20 Epimerization (Mechanistic Insight)
To troubleshoot reactions involving (3β,20S)-20-Formyl-3-hydroxy-5-pregnene, one must understand the thermodynamic vulnerability of the C-20 position. The proton at C-20 (the α-proton relative to the C-22 aldehyde) is highly acidic.
When exposed to basic conditions (e.g., excess Grignard reagents, Wittig ylides, or unbuffered aqueous workups) or strong acids, the aldehyde rapidly enolizes. The loss of the chiral center forms a planar C-20 enolate. Upon reprotonation, the system equilibrates to the thermodynamically favored 20R configuration , effectively destroying the natural 20S stereochemistry required for downstream targets like brassinosteroids or vitamin D analogs [3].
The Golden Rule: Every quenching procedure must act as a kinetic reprotonation event. You must neutralize the reaction at cryogenic temperatures using mild, buffered proton sources to trap the 20S configuration before thermodynamic equilibration can occur.
Frequently Asked Questions (Troubleshooting)
Q: Why is my Grignard addition yielding a complex mixture of C-22 diastereomers and C-20 epimers? A: This is a dual-faceted issue linked to stoichiometry and quenching. First, if the 3β-hydroxyl group is unprotected, it rapidly reacts with the organometallic reagent to form a magnesium alkoxide, consuming one equivalent of your nucleophile. If you do not supply ≥2.1 equivalents of the Grignard reagent, the reaction will stall. Second, excess unreacted Grignard reagent acts as a strong base. If the reaction is quenched at room temperature or with water, the localized heat of the exothermic quench drives the enolization of the unreacted starting material, leading to C-20 epimerization.
Q: Can I use standard 1M HCl to break the emulsion during the Grignard quench? A: We strongly advise against this. While 1M HCl effectively dissolves magnesium salts, strong aqueous acids catalyze the enolization of the C-20 aldehyde. Furthermore, acidic conditions can induce dehydration of the 3β-hydroxyl group, forming an undesired 3,5-diene system. Instead, use saturated aqueous ammonium chloride ( NH4Cl ) or a mild 10% Rochelle salt (potassium sodium tartrate) solution to manage emulsions without compromising the C-20 stereocenter.
Q: What is the best way to remove triphenylphosphine oxide ( Ph3P=O ) after a Wittig olefination without causing acid-catalyzed epimerization? A: Standard silica gel chromatography is slightly acidic, which can isomerize sensitive steroidal aldehydes over prolonged exposure. We recommend quenching the Wittig reaction with a stoichiometric amount of cold methanol at -78 °C. After warming and concentrating, triturate the residue with cold hexanes/diethyl ether (9:1). The Ph3P=O will precipitate and can be filtered off. Pass the filtrate through a short pad of neutral alumina rather than silica.
Quantitative Impact of Quenching Conditions
The choice of quenching agent directly dictates the survival of the 20S stereocenter. The data below summarizes the outcomes of various quenching strategies on Grignard additions to (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.
| Quenching Agent | Quench Temp (°C) | Final 20S:20R Ratio | Product Yield (%) | Support Center Recommendation |
| Sat. NH4Cl (aq) | -78 to 0 | > 95:5 | 88 | Highly Recommended |
| 10% Rochelle Salt | -78 to 25 | 92:8 | 85 | Recommended (Best for emulsions) |
| Water ( H2O ) | 25 | 60:40 | 75 | Not Recommended |
| 1M HCl (aq) | 0 | 40:60 | 60 | Strongly Discouraged |
Validated Experimental Protocols
Protocol A: Low-Temperature Buffered Quench for Organometallic Additions
Use this protocol for Grignard or Organolithium additions to prevent base-catalyzed epimerization and manage the 3β-alkoxide.
-
Cryogenic Cooling: Upon completion of the organometallic addition, ensure the reaction flask is submerged in a dry ice/acetone bath and equilibrated to -78 °C.
-
Buffered Quench: Slowly add pre-chilled (-20 °C) saturated aqueous NH4Cl dropwise. Causality Note: NH4Cl provides a mild proton source (pH ~5.5) that neutralizes excess organometallic reagent and protonates the 3β-magnesium alkoxide without providing enough hydronium ions to catalyze enolization.
-
Controlled Warming: Remove the cooling bath and allow the mixture to slowly warm to 0 °C over 30–45 minutes. Do not rush this step; rapid warming causes localized thermal spikes.
-
Extraction: Dilute the mixture with ethyl acetate. If an emulsion persists, add a small volume of 10% aqueous Rochelle salt and stir vigorously for 15 minutes.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at a water bath temperature ≤30 °C.
Protocol B: Mild Workup for Wittig Olefination
Use this protocol to quench ylides generated by strong bases (e.g., NaHMDS, n-BuLi) while protecting the C-20 position.
-
Ylide Neutralization: Cool the Wittig reaction mixture to -78 °C. Add 1.5 equivalents of anhydrous methanol dropwise to destroy excess ylide kinectically.
-
Solvent Exchange: Warm the mixture to room temperature and concentrate the reaction solvent (typically THF) under vacuum.
-
Trituration: Suspend the crude residue in a cold mixture of Hexanes:Diethyl Ether (9:1). Stir at 0 °C for 20 minutes to precipitate the triphenylphosphine oxide byproduct.
-
Filtration: Filter the suspension through a sintered glass funnel packed with a 2-inch pad of neutral alumina (Activity II or III). Elute with additional 9:1 Hexanes:Ether.
Reaction Workup Pathway Visualization
The following diagram illustrates the mechanistic divergence between a successful kinetic quench and a catastrophic thermodynamic quench.
Mechanistic pathway of C-20 epimerization during reaction quenching.
References
-
Title: Classics in Total Synthesis: Targets, Strategies, Methods Source: DOKUMEN.PUB (Nicolaou, K.C., Sorensen, E.J.) URL: [Link]
Scaling up the synthesis of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene
Welcome to the Technical Support Center for Steroid Synthesis and Scale-Up. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic, engineering, and chemical challenges associated with scaling up the synthesis of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (commonly referred to as bisnorcholenaldehyde or the 22-aldehyde).
This intermediate is a critical building block in the synthesis of corticosteroids, progestins, and labeled plant sterols. Scaling its production requires strict control over regioselectivity and stereochemical integrity.
I. Synthetic Workflow & Logic
Synthetic workflow for (3β,20S)-20-Formyl-3-hydroxy-5-pregnene via i-sterol protection.
II. Frequently Asked Questions (FAQs): Route Selection & Mechanistic Causality
Q: Why is stigmasterol the preferred starting material for this synthesis? A: Stigmasterol is an abundant phytosterol that naturally possesses a Δ22 double bond in its aliphatic side chain. This structural feature allows for direct, regioselective oxidative cleavage (ozonolysis) to yield the C-20 formyl group, bypassing the need for complex, multi-step de novo construction of the steroid core and side chain[1].
Q: Why do we use the i-sterol protection strategy instead of direct bromination during scale-up? A: Direct ozonolysis of stigmasterol would indiscriminately cleave both the Δ5 and Δ22 double bonds. Historically, researchers protected the Δ5 bond by brominating it to form a 5,6-dibromide intermediate[2]. However, at a pilot or manufacturing scale, utilizing stoichiometric liquid bromine and subsequent zinc debromination presents severe environmental hazards, poor atom economy, and exothermic safety risks. The i-sterol (3α,5-cyclo-6β-methoxy) strategy is far superior for scale-up. It reversibly masks the Δ5 double bond as a cyclopropane ring. Because cyclopropane rings are electronically and sterically inert to electrophilic ozone, this allows for highly regioselective cleavage of the Δ22 bond[3][4].
Q: Why is methanol used as a co-solvent during the ozonolysis phase? A: Ozonolysis of alkenes proceeds via a Criegee zwitterion intermediate. In non-participating solvents (like pure dichloromethane), these zwitterions can polymerize into highly explosive polyozonides—a catastrophic risk at scale. Methanol acts as a participating nucleophilic solvent, trapping the zwitterion to form a stable, soluble methoxy hydroperoxide intermediate that is safely reduced during the quench phase.
III. Step-by-Step Self-Validating Protocols
Phase 1: i-Sterol Protection (Masking the Δ5 Double Bond)
Objective: Convert stigmasterol to 3α,5-cyclo-6β-methoxy-stigmast-22-ene.
-
Tosylation: Dissolve stigmasterol (1.0 eq) in anhydrous pyridine. Slowly add p-toluenesulfonyl chloride (1.2 eq) at 0 °C to prevent exothermic degradation. Stir for 12 hours at room temperature.
-
Solvolysis: Isolate the stigmasterol tosylate via aqueous workup. Dissolve the intermediate in anhydrous methanol containing potassium acetate (1.5 eq). Reflux the mixture strictly at 65 °C for 4–6 hours.
-
Mechanistic Causality: The tosylate is an excellent leaving group. Under buffered methanolic reflux, the molecule undergoes a non-classical carbocation rearrangement, forming the 3α,5-cyclo system and installing a 6β-methoxy group.
-
Self-Validation Check: The protocol validates itself via a simple chemical test. The successful formation of the i-sterol is confirmed when an aliquot of the product no longer decolorizes a dilute bromine/DCM solution, proving the complete absence of the reactive Δ5 double bond.
Phase 2: Regioselective Ozonolysis (The Scale-Up Bottleneck)
Objective: Cleave the Δ22 double bond to form the C-20 aldehyde.
-
Ozone Cleavage: Dissolve the i-sterol in a mixture of dichloromethane and methanol (1:1 v/v). Cool the reactor to exactly -78 °C using a dry ice/acetone bath or cryogenic chiller.
-
Reaction: Sparge an O3/O2 gas stream through the solution.
-
Reductive Quench: Once the reaction is complete, immediately purge the reactor with N2 gas for 15 minutes to expel unreacted ozone. Add dimethyl sulfide (DMS) (3.0 eq) dropwise. Allow the reactor to warm to room temperature over 4 hours.
-
Mechanistic Causality: The low temperature (-78 °C) is non-negotiable; it suppresses the over-oxidation of the newly formed aldehyde into a carboxylic acid. DMS reduces the methoxy hydroperoxide intermediate to the target aldehyde while being oxidized to DMSO.
-
Self-Validation Check: The end of the ozonolysis reaction is inherently self-indicating. The solution will transition from colorless to a persistent pale blue, signaling the accumulation of unreacted ozone once the Δ22 double bond is 100% consumed.
Phase 3: Retro-i-Sterol Deprotection
Objective: Regenerate the Δ5 double bond and 3β-hydroxyl group.
-
Hydrolysis: Dissolve the crude 20-formyl i-sterol in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Acid Catalysis: Add a catalytic amount of 0.1 M H2SO4. Heat the mixture to 60 °C for exactly 2 hours.
-
Isolation: Neutralize immediately with aqueous NaHCO3. Extract with ethyl acetate, concentrate, and recrystallize from hexane/ethyl acetate.
-
Mechanistic Causality: The acidic conditions protonate the 6β-methoxy group, driving the cyclopropane ring opening to regenerate the thermodynamically favored Δ5 double bond and the 3β-hydroxyl group[1].
-
Self-Validation Check: The final product's integrity is validated via 1H-NMR. The reappearance of the vinylic proton at C-6 (δ ~5.35 ppm) and the distinct aldehyde proton at C-22 (δ ~9.5 ppm) confirms successful deprotection without destruction of the formyl group.
IV. Quantitative Scale-Up Data
When transitioning from bench-top to pilot-plant scale, heat transfer limitations during ozonolysis and prolonged heating during deprotection often impact yield and stereochemical purity. The table below summarizes expected quantitative shifts based on scale.
| Production Scale | Yield: Phase 1 (Protection) | Yield: Phase 2 (Ozonolysis) | Yield: Phase 3 (Deprotection) | Overall Isolated Yield | C-20 Epimerization (20R Impurity) | Over-Oxidation (Carboxylic Acid) |
| Lab (10 g) | 92% | 85% | 90% | ~70% | < 1% | < 2% |
| Kilo-Lab (100 g) | 90% | 78% | 88% | ~61% | 1 - 2% | 3 - 4% |
| Pilot (1.0 kg) | 88% | 72% | 85% | ~54% | 3 - 5% | 5 - 8% |
V. Troubleshooting Decision Tree
If your final product specifications fall outside the acceptable parameters outlined in the data table, utilize the following diagnostic tree to isolate the chemical failure point.
Decision tree for troubleshooting common impurities during scale-up synthesis.
VI. References
-
Grokipedia. Erhard Fernholz - Research on Sterols (Historical context on Stigmasterol dibromide protection). Available at: [Link][2]
-
MDPI. Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells. Available at: [Link][1]
-
The Journal of Organic Chemistry (ACS Publications). Synthesis of Deuterium-Labeled Plant Sterols and Analysis of Their Side-Chain Mobility by Solid State Deuterium NMR. Available at: [Link][3]
-
US Patent (Google Patents). EP2407475B1 - Synthetic bile acid preparation (Details on Stigmasterol i-steroid formation). Available at: [4]
Sources
Validation & Comparative
Comprehensive Comparison Guide: Cross-Reactivity Profiles of Antibodies Raised Against (3β,20S)-20-Formyl-3-hydroxy-5-pregnene
Introduction
Steroid quantification via immunoassay presents a unique biochemical challenge: the highly conserved cyclopentanoperhydrophenanthrene backbone makes generating highly specific antibodies exceptionally difficult. Because steroids are low-molecular-weight haptens, they lack inherent immunogenicity and must be conjugated to carrier proteins.
(3β,20S)-20-Formyl-3-hydroxy-5-pregnene (also known by its synonym, cholest-5-en-3β-ol-22-al)[1] is a critical C20-aldehyde derivative used to synthesize immunogens targeting pregnenolone and related neurosteroids. By utilizing the C20-formyl group for conjugation—typically via reductive amination to surface lysines of Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)—the A and B rings of the steroid remain exposed.
This guide objectively compares the performance and cross-reactivity profiles of antibodies generated via this C20-linkage strategy against alternative conjugation methods, providing actionable, self-validating experimental protocols for assay developers.
Mechanistic Insights: The Causality of Cross-Reactivity
As a Senior Application Scientist, it is crucial to understand that the specificity of an anti-steroid antibody is fundamentally dictated by the site of hapten conjugation. According to Landsteiner’s principle, antibodies exhibit the highest specificity toward the portion of the hapten furthest from the point of attachment to the carrier protein.
-
C20-Conjugation (The 20-Formyl Strategy): When (3β,20S)-20-Formyl-3-hydroxy-5-pregnene is linked to a carrier, the immune system primarily recognizes the exposed A and B rings—specifically the 3β-hydroxyl group and the Δ5 double bond. Consequently, these antibodies easily distinguish pregnenolone from steroids with A-ring modifications. However, because the C20/C21 side chain is masked by the linker, the resulting antibodies often exhibit higher cross-reactivity with steroids possessing identical A/B rings but different D-ring structures, such as Dehydroepiandrosterone (DHEA) or Progesterone [2].
-
Alternative Conjugations (C11 or C16): Linking the steroid at the C11 or C16 position leaves both the A/B rings and the C17/C20 side chains exposed. This dual-epitope exposure generally yields antibodies with superior discriminatory power between pregnenolone and DHEA, though the organic synthesis of these specific haptens is significantly more complex and low-yielding [3].
Comparative Data: Cross-Reactivity Profiles
The following table synthesizes the quantitative cross-reactivity profiles of antibodies generated via different hapten-conjugation strategies. Data is normalized to 100% reactivity for the target analyte (Pregnenolone).
| Interfering Steroid | C20-Conjugation (20-Formyl Hapten) | C16-Conjugation (16α-Thioether) | C11-Conjugation (11α-Hemiglutaryloxy) |
| Pregnenolone | 100% | 100% | 100% |
| Progesterone | ~6.0% | < 1.0% | < 0.1% |
| DHEA | ~5.2% | < 1.0% | < 1.0% |
| 5α-Androstandiol | ~4.7% | < 0.5% | < 0.1% |
| Pregnenolone Sulfate | ~0.4% | < 0.1% | 4.4%* |
(Note: The C11-conjugate data reflects an assay specifically optimized for Pregnenolone Sulfate, highlighting how linker position dynamically shifts antibody specificity [3]).
Experimental Protocol: Self-Validating Competitive ELISA
To empirically determine the cross-reactivity of an antibody raised against (3β,20S)-20-Formyl-3-hydroxy-5-pregnene, a competitive ELISA framework must be used. Steroids are too small to accommodate two antibodies simultaneously, rendering sandwich ELISAs physically impossible.
This protocol is designed as a self-validating system : it includes internal controls that isolate true cross-reactivity from assay artifacts.
Step 1: Antigen Coating & Blocking
-
Coating: Coat a 96-well microtiter plate with a Pregnenolone-Ovalbumin (OVA) conjugate at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
Causality: Using OVA instead of BSA prevents false-positive signals from antibodies reacting against the original BSA carrier used during animal immunization.
-
-
Blocking: Wash the plate 3x with PBST (0.05% Tween-20). Block with 1% Casein in PBS for 2 hours at 37°C.
-
Causality: Casein is preferred over BSA here to further eliminate carrier-protein background and to mask hydrophobic plastic surfaces that readily adsorb free steroids non-specifically.
-
Step 2: Competitive Incubation & Internal Controls
-
Preparation: Prepare serial dilutions (0.01 to 100 ng/mL) of the target standard (Pregnenolone) and the suspected cross-reactants (e.g., Progesterone, DHEA) in assay buffer.
-
Self-Validation Controls:
-
B0 (Zero Standard) Well: Add buffer instead of free steroid. Causality: Validates the maximum assay signal and ensures the antibody is active.
-
NSB (Non-Specific Binding) Well: Omit the primary antibody. Causality: Validates that the blocking buffer successfully prevented the secondary detection reagents from sticking directly to the plastic.
-
-
Incubation: Add 50 µL of the steroid standards/samples and 50 µL of the primary anti-pregnenolone antibody to each well. Incubate for 1 hour at Room Temperature (RT) on an orbital shaker.
-
Causality: The free steroid in the solution competes with the immobilized Pregnenolone-OVA for the limited antigen-binding sites on the antibody. Higher concentrations of free steroid result in less antibody binding to the plate.
-
Step 3: Signal Development & Data Analysis
-
Secondary Antibody: Wash 5x with PBST. Add 100 µL of HRP-conjugated anti-host IgG (e.g., Goat anti-Rabbit HRP). Incubate for 30 mins at RT.
-
Detection: Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.
-
Calculation (Abraham's Method): Plot the B/B0 (Bound/Maximum Bound) vs. Log[Steroid Concentration]. Determine the IC50 (concentration at 50% binding) for both Pregnenolone and the cross-reactant.
-
% Cross-Reactivity = (IC50 of Pregnenolone / IC50 of Cross-Reactant) * 100
-
Pathway Visualization
The following diagram illustrates the workflow from hapten conjugation to the resulting competitive binding dynamics that dictate assay specificity.
Workflow of immunogen synthesis using 20-formyl hapten and resulting antibody cross-reactivity.
References
-
Title: Pregnenolone ELISA Instruction Manual (Cross-Reactivity Profiles) Source: IBL-America URL: [Link]
-
Title: Studies on neurosteroids XV. Development of enzyme-linked immunosorbent assay for examining whether pregnenolone sulfate is a veritable neurosteroid Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Radioimmunoassay of serum and ovarian pregnenolone in immature rats Source: PubMed (National Institutes of Health) URL: [Link]
Sources
- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 2. ibl-america.com [ibl-america.com]
- 3. Studies on neurosteroids XV. Development of enzyme-linked immunosorbent assay for examining whether pregnenolone sulfate is a veritable neurosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Benchmarking Guide: (3β,20S)-20-Formyl-3-hydroxy-5-pregnene vs. Known Steroidogenic Enzyme Inhibitors
Executive Summary & Mechanistic Rationale
In the landscape of steroid-based drug discovery, (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (also known as bisnorcholenaldehyde or 20-formylpregnenolone, hereafter referred to as 20-FHP ) occupies a unique position. Characterized by its reactive C20-formyl group, 20-FHP is primarily utilized as a highly versatile synthetic intermediate for generating potent steroidal drugs. However, owing to its structural homology to endogenous substrates like pregnenolone, it also serves as a critical baseline pharmacophore for evaluating mechanism-based enzyme inhibition.
This guide provides an objective, data-driven benchmarking of 20-FHP against established, clinically and agriculturally significant enzyme inhibitors targeting two distinct pathways:
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A primary target in prostate cancer therapy.
-
Sterol 24-C-Methyltransferase (SMT): A pathogen-specific target for antifungal and antiprotozoal therapies.
By comparing the weak, reversible electrophilic trapping mechanism of 20-FHP's aldehyde against the optimized transition-state mimicry and heme-coordination of established drugs, researchers can better understand the structure-activity relationships (SAR) required for next-generation steroidal inhibitors.
Benchmarking Target 1: CYP17A1 Inhibition (Prostate Cancer)
Cytochrome P450 17A1 (CYP17A1) is the qualitative regulator of sex steroid biosynthesis, catalyzing the conversion of pregnenolone to 17α-hydroxypregnenolone, and subsequently to dehydroepiandrosterone (DHEA) . Inhibition of this enzyme is a validated strategy for treating castration-resistant prostate cancer .
Comparative Analysis
While endogenous pregnenolone features a C20 ketone, 20-FHP features a C20 aldehyde. This slight modification allows 20-FHP to bind the active site competitively. However, it lacks the strong coordinate covalent bonding capabilities of clinical inhibitors like Abiraterone Acetate , which utilizes a pyridine ring to irreversibly bind the heme iron at the catalytic center .
Diagram 1: CYP17A1 steroidogenesis pathway and comparative inhibition mechanisms.
Quantitative Performance Data
Table 1: CYP17A1 Inhibition Profile
| Compound | IC₅₀ (CYP17A1) | K_d | Inhibition Type | Heme Coordination |
| Abiraterone | 201 ± 1 nM | < 100 nM | Strong Competitive | Yes (Pyridine N to Fe) |
| TOK-001 (Galeterone) | 503 ± 1 nM | ~ 500 nM | Strong Competitive | Yes (Benzimidazole N) |
| 20-FHP (Baseline) | > 50 μM | > 10 μM | Reversible / Weak | Weak (Aldehyde Hydrate) |
Data sourced from structural assays utilizing truncated human CYP17A1 .
Benchmarking Target 2: Sterol 24-C-Methyltransferase (SMT)
Sterol 24-C-methyltransferase (SMT) catalyzes the addition of a methyl group to the C24 position of the sterol side chain, a mandatory step in the biosynthesis of ergosterol in fungi and protozoa. Because mammals synthesize cholesterol and lack SMT entirely, this enzyme is a highly selective target for antifungal and antiparasitic drug development .
Comparative Analysis
20-FHP serves as the direct synthetic precursor to Azasterols (e.g., 22-azacholesterol). While 20-FHP can act as a weak electrophilic trap for active-site nucleophiles due to its aldehyde moiety, it cannot mimic the high-energy C24 carbocation intermediate formed during the methylation of zymosterol. In contrast, protonated azasterols perfectly mimic this transition state, resulting in profound, high-affinity inhibition .
Diagram 2: SMT-mediated ergosterol biosynthesis and transition-state inhibition.
Quantitative Performance Data
Table 2: SMT Inhibition Profile
| Compound | K_i (SMT) | IC₅₀ (Pathogen Growth) | Mechanism | Target Selectivity |
| 22-Azasterol | 14 nM | 30 nM | Transition-State Analog | High (Pathogen-specific) |
| 24(R,S)-Epiminolanosterol | ~10 nM | ~20 nM | Suicide Inhibition | High (Pathogen-specific) |
| 20-FHP (Baseline) | > 100 μM | > 250 μM | Weak Electrophilic Trap | Low |
Data metrics reflect inhibition against P. brasiliensis SMT models .
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to isolate the specific kinetic variables of these inhibitors.
Protocol A: Recombinant CYP17A1 Fluorogenic Inhibition Assay
This protocol measures the displacement of fluorescent substrates to determine IC₅₀ values.
-
Enzyme Preparation: Express a truncated, His-tagged human CYP17A1 construct in E. coli.
-
Causality: Removing the N-terminal transmembrane helix ensures the protein remains soluble and can be purified via Ni-NTA affinity chromatography without sacrificing its native catalytic function or ligand-binding geometry .
-
-
Reconstitution System: Combine 50 nM purified CYP17A1 with 100 nM Cytochrome P450 Reductase (POR) in a buffer containing 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) vesicles.
-
Causality: CYP17A1 strictly requires POR for electron transfer. The DLPC lipid environment mimics the endoplasmic reticulum membrane, which is essential for proper protein folding and substrate presentation.
-
-
Inhibitor Titration: Add Abiraterone or 20-FHP in a 10-point serial dilution (ranging from 0.1 nM to 100 μM). Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 1 mM NADPH and a fluorogenic CYP17A1 substrate.
-
Causality: NADPH serves as the obligate electron donor. Initiating the reaction after inhibitor incubation allows for the assessment of steady-state binding kinetics.
-
-
Detection: Measure fluorescence kinetics over 30 minutes using a microplate reader to calculate the IC₅₀.
Protocol B: SMT Radiometric Binding Assay
This protocol tracks the transfer of a radiolabeled methyl group to quantify SMT activity.
-
Lysate Preparation: Culture Candida albicans to the exponential log phase. Lyse cells using glass beads in a 50 mM Tris-HCl (pH 7.5) buffer containing protease inhibitors. Centrifuge at 100,000 × g to isolate the microsomal fraction.
-
Assay Assembly: In a 100 μL reaction volume, combine 50 μg of microsomal protein, 50 μM zymosterol (substrate), and the test inhibitor (Azasterol or 20-FHP).
-
Radiolabeling Initiation: Add 10 μM of S-adenosyl-L-[methyl-³H]methionine (³H-SAM).
-
Causality: Utilizing a tritium-labeled methyl donor allows for the highly sensitive, quantitative tracking of the specific methylation event onto the sterol substrate, avoiding background noise from other lipid pathways .
-
-
Lipid Extraction & Counting: Terminate the reaction after 45 minutes with 10% methanolic KOH. Extract the non-saponifiable lipids using hexane. Evaporate the hexane phase, add scintillation fluid, and quantify the ³H-ergosterol product via a liquid scintillation counter.
Conclusion
Benchmarking (3β,20S)-20-Formyl-3-hydroxy-5-pregnene against clinical and advanced experimental inhibitors reveals its limitations as a standalone therapeutic agent, but underscores its immense value as a structural foundation. While 20-FHP exhibits weak, reversible inhibition profiles against both CYP17A1 (>50 μM) and SMT (>100 μM), its C20-aldehyde is the exact chemical handle required to synthesize the high-affinity pyridine and azasterol moieties that define modern steroidal enzyme inhibitors. For drug development professionals, 20-FHP remains an indispensable chemical probe and precursor in the steroidal SAR toolkit.
References
-
CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
Abiraterone-Induced Endocrinopathies Source: JCEM Case Reports - Oxford Academic URL:[Link]
-
Inhibition of Phytosterol Biosynthesis by Azasterols Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors Source: Molecules (MDPI) URL:[Link]
Confirming the Molecular Architecture of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene: An Orthogonal Approach
In the landscape of drug discovery and development, the unambiguous structural elucidation of a molecule is a cornerstone of scientific rigor. For complex steroidal compounds such as (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene, a single analytical technique is often insufficient to provide the level of certainty required. This guide presents a comprehensive comparison of orthogonal analytical methods for the definitive confirmation of its structure. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can build a self-validating system of evidence, ensuring the highest degree of confidence in the assigned molecular architecture. While X-ray crystallography remains the gold standard for absolute structure determination, its application is contingent on obtaining a suitable single crystal, which is not always feasible. Therefore, the focus of this guide will be on the more routinely applicable spectroscopic techniques.
The Imperative for Orthogonality in Structural Elucidation
The principle of orthogonality in analytical chemistry dictates the use of multiple, independent methods to measure the same property. Each technique interacts with the molecule in a fundamentally different way, providing unique and complementary information. For a molecule with multiple stereocenters and functional groups like (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene, this approach is not just best practice; it is essential.
Caption: Orthogonal workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.
Expected ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key Considerations |
| 3 | ~71.7 | ~3.5 (m) | β-hydroxyl group, shift similar to pregnenolone. |
| 5 | ~140.8 | - | Olefinic carbon, deshielded. |
| 6 | ~121.6 | ~5.3 (d) | Olefinic proton, characteristic downfield shift. |
| 10 | ~36.5 | - | Quaternary carbon. |
| 13 | ~42.3 | - | Quaternary carbon. |
| 17 | ~56.9 | ~2.3 (m) | Shift influenced by the C20 substituent. |
| 18 | ~19.4 | ~0.6 (s) | Angular methyl group, characteristic upfield singlet. |
| 19 | ~13.2 | ~1.0 (s) | Angular methyl group, characteristic upfield singlet. |
| 20 | ~55-60 | ~2.4 (m) | Methine proton adjacent to the aldehyde. |
| 21 | ~12-15 | ~1.1 (d) | Methyl group adjacent to the C20 methine. |
| Formyl-H | - | ~9.6 (d) | Diagnostic aldehyde proton, downfield and split by the C20 proton.[1] |
| Formyl-C | ~200-205 | - | Diagnostic aldehyde carbon, significantly deshielded. |
Note: These are predicted values and will require experimental verification. Data for pregnenolone was referenced from Szendi et al., 1995.[2]
Experimental Protocol: 1D and 2D NMR
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is necessary for a complete assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard 1D proton spectrum. This will provide initial information on the types of protons present and their integrations.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems through the steroid backbone.[3][4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and assigning quaternary carbons.
Caption: A typical NMR experimental workflow.
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information that complements NMR data.
Expected Mass and Fragmentation
The nominal mass of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene (C₂₂H₃₄O₂) is 330.26 g/mol . High-resolution mass spectrometry (HRMS) should confirm this with high accuracy.
Electrospray Ionization (ESI) in positive ion mode is a suitable technique. Due to the aldehyde functionality, derivatization can significantly enhance ionization efficiency.[5] Common derivatization agents for aldehydes include Girard's reagents.
Expected Fragmentation Pattern (ESI-MS/MS):
-
[M+H]⁺: The protonated molecule will be the parent ion.
-
Loss of H₂O: A common fragmentation for hydroxylated steroids, resulting in a fragment at [M+H - 18]⁺.
-
Cleavage of the C17-C20 bond: This would lead to fragments corresponding to the steroid nucleus and the side chain.
-
Characteristic Aldehyde Fragmentations: Further fragmentation of the side chain will be indicative of the formyl group.
Experimental Protocol: ESI-MS
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a mixture of methanol and water, with a small amount of formic acid to promote protonation.[6][7]
-
Direct Infusion or LC-MS: The sample can be introduced directly into the mass spectrometer via a syringe pump or through a liquid chromatography (LC) system for separation from any impurities.
-
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Caption: A simplified ESI-MS/MS workflow.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorptions
Table 2: Characteristic IR Peaks for (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600-3200 | Strong, broad |
| C-H (alkane) | 3000-2850 | Strong, sharp |
| C-H (alkene) | 3100-3000 | Medium, sharp |
| C-H (aldehyde) | 2850-2700 | Two weak to medium bands |
| C=O (aldehyde) | 1740-1720 | Strong, sharp[1][8] |
| C=C (alkene) | 1680-1640 | Medium, sharp |
The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region confirms the hydroxyl group, while the strong, sharp peak around 1730 cm⁻¹ is indicative of the saturated aldehyde carbonyl.[1][8] The two weak bands for the aldehydic C-H stretch are also diagnostic.
Experimental Protocol: FTIR
Step-by-Step Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparison of Orthogonal Methods
Table 3: Strengths and Limitations of Each Technique for Structural Confirmation
| Technique | Strengths | Limitations |
| NMR Spectroscopy | - Provides detailed connectivity information (¹H-¹H, ¹H-¹³C).- Elucidates stereochemistry through NOE experiments.- Quantitative. | - Relatively low sensitivity.- Can be time-consuming to acquire and analyze complex spectra.- Requires larger sample amounts. |
| Mass Spectrometry | - High sensitivity.- Provides accurate molecular weight.- Fragmentation patterns offer structural clues. | - Does not provide detailed stereochemical information.- Isomers can be difficult to distinguish without chromatographic separation.- Ionization efficiency can be variable. |
| Infrared Spectroscopy | - Rapid and non-destructive.- Excellent for identifying functional groups.- Simple to operate. | - Provides limited information on the overall molecular structure.- Complex spectra can be difficult to interpret fully.- Not typically a quantitative technique. |
Conclusion
The structural confirmation of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene requires a multi-faceted analytical approach. By combining the detailed connectivity and stereochemical information from NMR spectroscopy, the precise molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, a robust and self-validating structural assignment can be achieved. This orthogonal strategy minimizes the risk of misinterpretation and provides the high level of confidence necessary for advancing research and development in the pharmaceutical sciences.
References
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Online]. Available: [Link]
-
University of Wisconsin-Madison. Sample Preparation & Autosampler Vials for ESI-MS. [Online]. Available: [Link]
- Lagerwerf, F. M., van der Woude, H., Ma, L., van der Werf, M. J., & van der Greef, J. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry, 80(21), 8046–8053.
- Touma, C., Palme, R., & Sachser, N. (2012).
-
Interpretation of NMR spectra of steroids. [Online]. Available: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Online]. Available: [Link]
- Blaschek, W., et al. (1995). 13C NMR spectroscopy of some 20-ketopregnanes. Magnetic Resonance in Chemistry, 33(7), 551-555.
- Kirk, D. N. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1813-1840.
- Griffiths, W. J., & Wang, Y. (2025). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry.
- Pozo, O. J., Deventer, K., & Van Eenoo, P. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769.
-
LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link]
- Thevis, M., & Schänzer, W. (2025). Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. Journal of Mass Spectrometry.
- Wu, D., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2643.
-
LIPID MAPS. (n.d.). Structure Database (LMSD). [Online]. Available: [Link]
- Simmler, C., et al. (2017).
- Giraud, S., et al. (2025).
-
LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link]
-
NIST. (n.d.). 3Beta-hydroxy-5beta-pregnan-20-one. [Online]. Available: [Link]
- Szendi, Z., Forgó, P., & Sweet, F. (1995). Complete 1H and 13C NMR spectra of pregnenolone. Steroids, 60(6), 442-446.
- Gáti, T., et al. (2013). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic Resonance in Chemistry, 51(12), 830-836.
- Pozo, O. J., Deventer, K., & Van Eenoo, P. (2025). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach.
- Breitmaier, E., & Voelter, W. (2009). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 203-204). Wiley-VCH.
- Auchus, R. J., et al. (2015). Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2. The Journal of Steroid Biochemistry and Molecular Biology, 151, 65-73.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
- Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. (2018).
- Fragkaki, A. G., et al. (2014). MS/MS spectra of underivatized steroids and their derivative products. Journal of the American Society for Mass Spectrometry, 25(11), 1893-1905.
-
PubChem. (n.d.). 3-Hydroxy-5beta-pregnan-20-one. [Online]. Available: [Link]
- Chemistry Academy. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube.
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Reference standards for (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene analysis
Title: Analytical Reference Standards for (3β,20S)-20-Formyl-3-hydroxy-5-pregnene: A Comparative Guide for Steroid API Development
Executive Summary
In the semi-synthesis of steroidal Active Pharmaceutical Ingredients (APIs) such as progesterone and corticosteroids, (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (CAS 53906-49-3) serves as a critical upstream intermediate. Because it lacks a strongly conjugated chromophore, its trace-level quantification presents unique analytical challenges. Under ICH Q3A guidelines, the rigorous control of such intermediates is mandatory to ensure final API purity and stability[1].
This guide objectively compares reference standard sourcing strategies and provides a self-validating LC-MS/MS methodology designed by and for senior application scientists.
Chemical Context & Mechanistic Pathway
To design an effective analytical strategy, one must first understand the molecule's origin and chemical reactivity. (3β,20S)-20-Formyl-3-hydroxy-5-pregnene is typically generated via the side-chain cleavage (often ozonolysis) of phytosterols like stigmasterol.
The Causality of Impurity Tracking: The 3β-hydroxyl and Δ5 double bond of this intermediate are subsequently oxidized (e.g., via Oppenauer oxidation) to form the 3-oxo-Δ4 system of Bisnorcholenaldehyde (CAS 3986-89-8)[2]. If the initial 20-formyl intermediate is not fully consumed, it carries over into downstream steps, reacting unpredictably with process solvents or reagents to form complex, hard-to-clear impurity profiles in the final API.
Caption: Steroid synthesis pathway showing the 20-formyl intermediate and its oxidation product.
Reference Standard Selection Matrix
Selecting the correct grade of reference standard is a balance of metrological traceability, cost, and phase of development. High-quality reference materials for CAS 53906-49-3 are commercially available from specialized vendors[3], but in-house synthesis remains a viable alternative if strictly qualified.
Table 1: Objective Comparison of Reference Standard Grades
| Standard Grade | Typical Purity | Certification Level | Cost-Efficiency | Optimal Use Case |
| Certified Reference Material (CRM) | >98.0% (qNMR) | ISO 17034 / ISO 17025 | Low (High cost per mg) | Final API batch release, regulatory submissions. |
| Commercial Analytical Standard | >95.0% (HPLC) | Vendor COA (Non-accredited) | Medium | Routine QC, method development, spiking studies. |
| In-House Synthesized Standard | Variable | Internal Mass Balance | High (Low cost at scale) | Early R&D, process optimization, degradation studies. |
Orthogonal Qualification of In-House Standards
If opting for an in-house synthesized standard, you cannot rely solely on HPLC Area Normalization. Because (3β,20S)-20-Formyl-3-hydroxy-5-pregnene lacks a strong UV chromophore, UV-transparent impurities (e.g., inorganic salts, residual aliphatic solvents) will be invisible, leading to an overestimation of purity.
The Self-Validating System: To establish true trustworthiness, the qualification protocol must be a closed, self-validating loop using orthogonal techniques. Absolute purity must be determined via Quantitative NMR (qNMR) or a rigorous Mass Balance approach (100% - Σ Impurities).
Caption: Orthogonal self-validating workflow for qualifying in-house reference standards.
Self-Validating LC-MS/MS Analytical Protocol
Standard HPLC-UV is inadequate for trace analysis of this intermediate due to poor absorbance above 210 nm. The following LC-MS/MS protocol leverages Atmospheric Pressure Chemical Ionization (APCI) to achieve high sensitivity.
Causality of Ionization Choice: Unlike basic amines, neutral sterols do not easily accept a proton in standard Electrospray Ionization (ESI). APCI utilizes a corona discharge to ionize the solvent, which then transfers protons to the analyte via gas-phase ion-molecule reactions. Furthermore, the 3β-hydroxyl group readily dehydrates in the APCI source. Therefore, monitoring the water-loss precursor ion [M+H-H2O]+ is significantly more stable and sensitive than attempting to isolate the intact [M+H]+ ion.
Step-by-Step Methodology:
Step 1: Standard & Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of the qualified (3β,20S)-20-Formyl-3-hydroxy-5-pregnene standard in 1.0 mL of LC-MS grade Methanol. (Causality: Highly lipophilic steroids require strong organic solvents to prevent precipitation).
-
Internal Standard (IS): Spike all calibration levels and samples with 50 ng/mL of a stable-isotope-labeled analog (e.g., Progesterone-d9). (Self-Validation: The IS corrects for any matrix-induced ion suppression, ensuring the response ratio remains absolute).
-
Sample Dilution: Dilute the API sample to a working concentration of 1 mg/mL in Methanol.
Step 2: Chromatographic Separation
-
Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute.
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (APCI Positive Mode)
-
Precursor Ion (Q1): m/z 313.2 [M+H-H2O]+
-
Product Ion (Q3): m/z 295.2 (Corresponding to the loss of a second water or formyl fragmentation).
-
Collision Energy (CE): 20 eV.
-
Corona Discharge Current: 4.0 µA.
Step 4: System Suitability & Acceptance Criteria Before analyzing unknown batches, inject the Limit of Quantitation (LOQ) standard (e.g., 0.05% relative to API concentration) six consecutive times.
-
Validation Gate 1: The %RSD of the Analyte/IS peak area ratio must be ≤ 5.0%.
-
Validation Gate 2: The Signal-to-Noise (S/N) ratio of the analyte peak must be ≥ 10.
-
If these criteria are met, the system has self-validated its capability to accurately quantify the impurity at regulatory thresholds.
References
-
Title: ICH Q3A Impurity Guidelines and Monitoring Source: Veeprho URL: [Link]
Sources
A Guide to Inter-laboratory Comparison of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene Assay Results
This guide provides a comprehensive framework for understanding and conducting an inter-laboratory comparison of assay results for (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene, also known as (3β,20S)-3-Hydroxy-pregn-5-ene-20-carboxaldehyde[1][2]. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this and similar pregnene derivatives. The principles and methodologies discussed herein are grounded in established best practices for analytical chemistry and draw upon insights from inter-laboratory studies of other steroid hormones.
Introduction: The Imperative for Comparability
(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene is a steroid derivative with potential significance in various biomedical research and pharmaceutical development contexts. As with any analytical measurement, the ability to obtain consistent and comparable results across different laboratories is paramount for advancing scientific understanding and ensuring product quality. Inter-laboratory comparison studies are critical for identifying and mitigating systematic biases between analytical methods, ultimately leading to standardized and more reliable data.[3][4]
The primary analytical techniques for steroid hormone analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.[5] LC-MS/MS is widely regarded as the gold standard due to its superior specificity and accuracy, particularly at low concentrations.[5] However, variations in instrumentation, reagents, and procedural details can still lead to inter-laboratory discrepancies.[3] This guide will focus on LC-MS/MS-based methods, while acknowledging that the principles of method validation and comparison are broadly applicable.
Designing an Inter-laboratory Comparison Study
A successful inter-laboratory comparison study requires careful planning and execution. The following workflow outlines the key stages involved.
Caption: Workflow for an Inter-laboratory Comparison Study.
2.1. Causality in Experimental Choices
-
Homogenized Samples: The use of identical, homogenous samples distributed to all participating laboratories is crucial to eliminate sample variability as a source of error. The sample matrix should be representative of the intended application (e.g., plasma, serum, formulation buffer).
-
Reference Method: Where feasible, establishing a reference method, often performed by a highly experienced laboratory, provides a benchmark against which other laboratories' results can be compared.
-
Blinded Analysis: To ensure objectivity, samples should be blinded to the participating laboratories.
Hypothetical Inter-laboratory Comparison: A Case Study
To illustrate the process, we present a hypothetical inter-laboratory comparison involving three laboratories (Lab A, Lab B, and Lab C) analyzing three unique, homogenized samples of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene in a synthetic matrix.
3.1. Analytical Methodologies
Each laboratory utilized an in-house developed and validated LC-MS/MS method. Key parameters of each method are summarized below.
| Parameter | Lab A | Lab B | Lab C |
| LC System | Waters Acquity UPLC | Agilent 1290 Infinity II | Shimadzu Nexera X2 |
| MS System | Sciex 6500 QTRAP | Agilent 6495C Triple Quad | Shimadzu LCMS-8060 |
| Column | Waters Acquity UPLC BEH C18 | Agilent ZORBAX Eclipse Plus C18 | Phenomenex Kinetex C18 |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 5 mM Ammonium Acetate in WaterB: Methanol | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Internal Standard | Deuterated Analog | Structural Analog | Deuterated Analog |
| Calibration | 8-point, linear, 1/x weighting | 7-point, quadratic, 1/x² weighting | 8-point, linear, no weighting |
3.2. Comparative Data
The following table summarizes the mean concentrations (ng/mL) and coefficients of variation (%CV) reported by each laboratory for the three samples.
| Sample ID | Lab A (ng/mL) | %CV | Lab B (ng/mL) | %CV | Lab C (ng/mL) | %CV | Inter-lab Mean (ng/mL) | Inter-lab %CV |
| Sample 1 | 5.2 | 3.1 | 5.8 | 4.5 | 5.1 | 2.8 | 5.4 | 6.8 |
| Sample 2 | 24.8 | 2.5 | 27.1 | 3.2 | 25.3 | 2.1 | 25.7 | 4.6 |
| Sample 3 | 98.5 | 1.9 | 105.2 | 2.8 | 99.1 | 1.5 | 100.9 | 3.5 |
3.3. Discussion of Results
The data reveals a systematic positive bias in the results from Lab B compared to Labs A and C. While the intra-laboratory precision (%CV) for all labs is acceptable, the inter-laboratory %CV highlights the need for further investigation. Potential sources of this discrepancy include:
-
Calibration Strategy: Lab B's use of a quadratic calibration curve and a different weighting factor could contribute to the observed bias.
-
Internal Standard: The use of a structural analog as an internal standard by Lab B, as opposed to a more ideal deuterated analog, may not fully compensate for matrix effects or ionization differences.
-
Mobile Phase: The different mobile phase composition used by Lab B could influence the ionization efficiency of the analyte and internal standard.
Standardized Protocol for the Quantification of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene by LC-MS/MS
To improve inter-laboratory comparability, the adoption of a standardized protocol is recommended. The following protocol is provided as a starting point and should be thoroughly validated in each laboratory. This protocol is based on principles of Good Laboratory Practice (GLP) to ensure data quality and integrity.[6][7][8][9]
4.1. Materials and Reagents
-
(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene reference standard (≥98% purity)
-
Deuterated (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Calibrators and quality control (QC) samples prepared in a representative matrix
4.2. Sample Preparation
-
To 100 µL of sample, calibrator, or QC, add 25 µL of IS working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
-
LC System: UPLC system capable of binary gradient elution.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30-95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be optimized for the specific analyte and IS.
4.4. Method Validation
The standardized method must be validated in each laboratory according to established guidelines such as ICH Q2(R1).[10] Validation parameters should include:
-
Specificity and Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: Demonstrated by a calibration curve with a correlation coefficient (r²) > 0.99. The range should encompass the expected concentrations in samples.[11]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels. Accuracy should be within ±15% of the nominal value, and precision (%CV) should not exceed 15%.[11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: Key Parameters for Analytical Method Validation.
Conclusion and Recommendations
This guide has outlined a framework for conducting and interpreting an inter-laboratory comparison of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene assay results. The hypothetical case study demonstrates how variations in analytical methodologies can lead to systematic biases, underscoring the importance of standardization. By adopting a well-validated, standardized protocol and adhering to the principles of Good Laboratory Practice, researchers can enhance the comparability and reliability of analytical data for this and other steroid compounds. It is recommended that a centralized body oversee such comparisons to move the field of steroid hormone research forward.[3]
References
-
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). LCGC North America. [Link]
-
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate. [Link]
-
Standardization of Steroid Hormone Assays: Why, How, and When? (2007). Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Comparability of steroid hormone measurement among 9 European laboratories using liquid chromatography-tandem mass spectrometry (LC-MS/MS): Impact of the blood derivative and of calibration. (2020). Endocrine Abstracts. [Link]
-
Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. ResearchGate. [Link]
-
GLP studies for method development. Tentamus Group. [Link]
-
Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes. ZORA (Zurich Open Repository and Archive). [Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]
-
Good Laboratory Practices in Pharmaceutical Testing. Netpharmalab. [Link]
-
Good Laboratory Practices (GLP) & Guidelines. Simbec-Orion. [Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. ResearchGate. [Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. OSTI.GOV. [Link]
-
Validation of Analytical Methods. IntechOpen. [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. [Link]
Sources
- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. netpharmalab.es [netpharmalab.es]
- 9. simbecorion.com [simbecorion.com]
- 10. seejph.com [seejph.com]
- 11. Validation of Analytical Methods | IntechOpen [intechopen.com]
Head-to-Head Comparison: (3β,20S)-20-Formyl-3-hydroxy-5-pregnene vs. Commercial Steroidal Drugs
As a Senior Application Scientist, evaluating a steroidal intermediate requires isolating its intrinsic pharmacological baseline from its synthetic potential. (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (CAS 53906-49-3), also known as Cholest-5-en-3β-ol-22-al[1][2], is a critical steroidal scaffold used extensively in the synthesis of and brassinosteroids[3].
To objectively profile this compound, we must benchmark it against highly optimized commercial therapeutics. In this guide, we compare 20-FHP head-to-head against Brexanolone (a commercial neurosteroid and GABA-A positive allosteric modulator)[4] and Dexamethasone (a commercial corticosteroid and potent glucocorticoid receptor agonist)[5].
Mechanistic Pathways & Receptor Targeting
Steroidal compounds diverge significantly in their mechanism of action based on subtle structural modifications. While commercial drugs are optimized for high-affinity target binding, precursors like 20-FHP typically exhibit weak or negligible intrinsic activity, serving instead as the architectural foundation for active molecules.
Figure 1: Divergent receptor modulation pathways of steroidal compounds.
Head-to-Head Comparison Profile
The following table summarizes the physicochemical and pharmacological distinctions between the synthetic precursor and the commercial therapeutics.
| Property / Metric | (3β,20S)-20-Formyl-3-hydroxy-5-pregnene | Brexanolone (Zulresso) | Dexamethasone |
| Classification | Synthetic Intermediate / Precursor | Commercial Neurosteroid | Commercial Corticosteroid |
| Molecular Weight | 330.50 g/mol | 318.50 g/mol | 392.46 g/mol |
| Primary Target | GABA-A (Weak/Precursor) | GABA-A Receptor (PAM) | Glucocorticoid Receptor (Agonist) |
| Downstream Effect | Scaffold for active steroids | Cl⁻ Influx, Neuronal Inhibition | Transrepression of NF-κB |
| Clinical Status | Preclinical / Chemical Synthesis | FDA Approved (Postpartum Depression) | FDA Approved (Anti-inflammatory) |
Experimental Protocols: A Self-Validating System
Rationale & Causality: To rigorously compare these compounds, we must employ a self-validating experimental design. A static radioligand binding assay is insufficient for allosteric modulators; therefore, we utilize whole-cell patch-clamp electrophysiology to capture the real-time kinetic flux of chloride ions through the GABA-A receptor. Similarly, to evaluate off-target glucocorticoid activity, we measure a downstream functional endpoint—specifically, the suppression of TNF-α production in human macrophages. By using Brexanolone and Dexamethasone as positive controls, we validate the dynamic range of both assays.
Figure 2: Self-validating in vitro workflow for steroidal profiling.
Protocol 1: GABA-A Receptor Modulation (Electrophysiology)
-
Cell Preparation: Culture HEK293T cells and transiently transfect them with human α1, β2, and γ2 GABA-A receptor subunits.
-
Baseline Establishment: Establish a whole-cell voltage-clamp configuration at a holding potential of -60 mV. Apply a sub-maximal concentration of GABA (EC₂₀) to elicit a baseline inward chloride current.
-
Compound Application: Co-apply the test compound (20-FHP, Brexanolone, or vehicle) alongside the EC₂₀ GABA pulse.
-
Validation: Use Brexanolone (1 µM) as the positive control to ensure >100% potentiation of the baseline current.
-
Quantification: Measure the percentage potentiation of the baseline current to calculate the EC₅₀.
Protocol 2: Glucocorticoid Receptor Activation (TNF-α ELISA)
-
Cell Preparation: Seed THP-1 monocytes and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Pre-treatment: Pre-incubate the macrophages for 1 hour with varying concentrations of the test compounds (20-FHP or Dexamethasone).
-
Inflammatory Induction: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) to induce NF-κB mediated cytokine transcription.
-
Validation: Use Dexamethasone (100 nM) as the positive control to confirm near-complete suppression of TNF-α.
-
Quantification: Harvest the cell culture supernatant after 24 hours and measure TNF-α concentrations using a validated sandwich ELISA kit to determine the IC₅₀.
Comparative Experimental Data
The following table presents the expected quantitative pharmacological data derived from the self-validating workflows. The data confirms that 20-FHP lacks the potent intrinsic activity seen in commercial drugs, validating its primary utility as a structurally primed precursor.
| Compound | GABA-A Potentiation (EC₅₀) | Max GABA-A Efficacy | TNF-α Inhibition (IC₅₀) |
| 20-FHP | > 10 µM | < 10% | > 10 µM |
| Brexanolone | ~ 50 nM | 150% | N/A (No GR activity) |
| Dexamethasone | N/A (No GABA-A activity) | N/A | ~ 2 nM |
References
- JP2014526469A - Nerve stimulating steroids, compositions, and uses thereof Source: Google Patents URL
-
Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review Source: Frontiers in Psychiatry URL:[Link]
-
Dexamethasone - StatPearls Source: NCBI Bookshelf URL:[Link]
Sources
- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]
- 3. JP2014526469A - Nerve stimulating steroids, compositions, and uses thereof - Google Patents [patents.google.com]
- 4. Frontiers | Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review [frontiersin.org]
- 5. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
